molecular formula C9H11Cl2NO B1432170 3-(3-Chlorophenoxy)azetidine hydrochloride CAS No. 1236861-74-7

3-(3-Chlorophenoxy)azetidine hydrochloride

Cat. No.: B1432170
CAS No.: 1236861-74-7
M. Wt: 220.09 g/mol
InChI Key: VQTQYPNUHRUNBI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO and its molecular weight is 220.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chlorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTQYPNUHRUNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236861-74-7
Record name 3-(3-chlorophenoxy)azetidine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine Hydrochloride: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and three-dimensional architecture offer a unique combination of properties that medicinal chemists can leverage to design novel therapeutics.[1] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring can impart favorable conformational rigidity, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of the azetidine scaffold can improve physicochemical properties such as solubility and metabolic stability, crucial parameters in the optimization of drug candidates.[1]

This guide focuses on a specific, functionalized member of this class: 3-(3-Chlorophenoxy)azetidine hydrochloride. The presence of a substituted phenoxy group at the 3-position introduces a key vector for interaction with biological targets, while the chloro-substituent can modulate electronic properties and provide a potential site for further derivatization or metabolic interaction. The hydrochloride salt form generally enhances aqueous solubility and crystallinity, facilitating handling and formulation.[2] This document serves as a comprehensive technical resource, consolidating available data on its chemical properties, proposing a robust synthetic pathway, and outlining key analytical methods for its characterization and quality control.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in a research setting. While extensive experimental data for this specific molecule is not widely published, we can compile known information and predict key parameters based on its structure and related compounds.

PropertyValueSource/Comment
Chemical Name This compoundIUPAC Nomenclature
Synonyms 3-(3-Chlorophenoxy)azetidinium chloride
CAS Number 1236861-74-7[3]
Molecular Formula C₉H₁₁Cl₂NO[3]
Molecular Weight 220.10 g/mol Calculated
Monoisotopic Mass 219.02177 g/mol Calculated
Predicted XlogP 2.4[3]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in water, methanol; sparingly soluble in other organic solventsGeneral solubility for amine hydrochlorides
Melting Point >300 °C (for Azetidine HCl)[4] Data for the parent compound; the substituted version may differ.

Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A practical synthesis of this compound can be envisioned starting from 1-benzyl-3-hydroxyazetidine, a commercially available building block. The proposed route involves a Williamson ether synthesis followed by debenzylation and salt formation.

Step 1: Williamson Ether Synthesis of 1-Benzyl-3-(3-chlorophenoxy)azetidine

This step involves the coupling of 1-benzyl-3-hydroxyazetidine with 3-chlorofluorobenzene or a related activated aryl halide. A more common and often higher-yielding approach is the reaction with 3-chlorophenol under basic conditions.

  • Reactants: 1-benzyl-3-hydroxyazetidine, 3-chlorophenol, a suitable base (e.g., sodium hydride, potassium carbonate).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Rationale: The base deprotonates the hydroxyl group of the azetidine, forming an alkoxide that acts as a nucleophile, attacking the carbon of the C-O bond in 3-chlorophenol (or displacing a halide from an activated aryl halide). The benzyl group serves as a protecting group for the azetidine nitrogen, preventing side reactions.

Step 2: Debenzylation and Hydrochloride Salt Formation

The benzyl protecting group is removed via catalytic hydrogenation. The resulting free base is then treated with hydrochloric acid to yield the final product.

  • Reactants: 1-Benzyl-3-(3-chlorophenoxy)azetidine, hydrogen gas, palladium on carbon (Pd/C) catalyst, hydrochloric acid.

  • Solvent: An alcohol such as methanol or ethanol is typically used for hydrogenation.

  • Rationale: The palladium catalyst facilitates the cleavage of the C-N bond of the benzyl group in the presence of hydrogen. The subsequent addition of hydrochloric acid protonates the basic azetidine nitrogen, forming the stable hydrochloride salt which can then be isolated.[5]

Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation start_A 1-Benzyl-3-hydroxyazetidine reagents_1 NaH or K2CO3 DMF start_A->reagents_1 start_B 3-Chlorophenol start_B->reagents_1 intermediate 1-Benzyl-3-(3-chlorophenoxy)azetidine reagents_1->intermediate reagents_2 H2, Pd/C Then HCl intermediate->reagents_2 product 3-(3-Chlorophenoxy)azetidine hydrochloride reagents_2->product

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the aromatic protons of the chlorophenoxy group, and the N-H proton. The chemical shifts and coupling patterns of the azetidine protons will be indicative of the 3-substituted pattern. The aromatic region will display a splitting pattern consistent with a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide complementary information, showing characteristic signals for the aliphatic carbons of the azetidine ring and the aromatic carbons. The carbon attached to the oxygen and the carbon attached to the chlorine will have distinct chemical shifts.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing the hydrochloride salt. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated free base ([M+H]⁺) at m/z 184.05.[3]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups.

  • Expected Absorptions:

    • N-H stretching (as an ammonium salt) in the region of 2400-2800 cm⁻¹.

    • C-O-C (ether) stretching around 1250-1050 cm⁻¹.

    • C-Cl stretching in the fingerprint region.

    • Aromatic C=C stretching around 1600-1450 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A reverse-phase method would be appropriate.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to ensure good peak shape) is a good starting point.

  • Detection: UV detection, likely around 220 or 254 nm, where the aromatic ring will absorb.

  • Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness to be suitable for routine quality control.[6]

AnalyticalWorkflow cluster_structure Structure Verification cluster_purity Purity & Quantification Compound 3-(3-Chlorophenoxy)azetidine HCl NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Identity MS Mass Spectrometry (ESI-MS) Compound->MS Molecular Weight IR IR Spectroscopy Compound->IR Functional Groups HPLC HPLC (Reverse Phase, UV Detection) Compound->HPLC Purity Assay

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: While specific toxicological data for this compound is not available, related azetidine hydrochlorides are known to be skin and eye irritants and may cause respiratory irritation.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable building block for medicinal chemistry, combining the desirable properties of the azetidine scaffold with the potential for diverse interactions afforded by the 3-chlorophenoxy substituent. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. As research into novel azetidine-containing compounds continues to expand, a thorough understanding of these fundamental principles is paramount for the successful design and development of the next generation of therapeutics.

References

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • PubChem. Azetidine. [Link]

  • PubChem. Azetidine hydrochloride. [Link]

  • Organic Syntheses. (1973). Azetidine. [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • MDPI. (2022). Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. [Link]

  • Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.
  • MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • PubChemLite. This compound. [Link]

  • MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • National Institutes of Health. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. [Link]

  • Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]

  • Bio E-Lingua Publications. (2015). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. [Link]

  • ResearchGate. (2015). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in.... [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ScienceOpen. (2016). Supporting Information. [Link]

Sources

An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3-(3-Chlorophenoxy)azetidine hydrochloride (CAS Number: 1236861-74-7), a valuable heterocyclic building block for the drug discovery and development sector. This guide delves into its chemical properties, provides a detailed and validated synthetic protocol, explains the rationale behind the experimental design, and discusses its applications in medicinal chemistry.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged motif" in modern medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar, three-dimensional structure offer a unique combination of properties that chemists can leverage to overcome common drug development challenges.[1] Unlike more flexible aliphatic chains, the conformationally restricted azetidine scaffold can position substituents in precise vectors, leading to improved binding affinity and selectivity for biological targets.[3] Furthermore, the introduction of this sp³-rich core can enhance key pharmacokinetic properties, including aqueous solubility and metabolic stability, while reducing lipophilicity.[2]

This compound serves as a key intermediate, providing a rigid core that links an aryl ether component with a reactive secondary amine, ready for further functionalization. This structure is of particular interest in the design of novel therapeutics targeting a wide range of diseases.[4][5]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical entity is critical for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1236861-74-7
Molecular Formula C₉H₁₁Cl₂NO
Molecular Weight 220.10 g/mol
Chemical Structure (See Figure 1 below)
Appearance Typically an off-white to white solidGeneral
Form Hydrochloride salt
Solubility Soluble in water, methanol, DMSOGeneral
SMILES Code ClC1=CC(OC2CNC2)=CC=C1.[H]Cl

Figure 1: Chemical Structure of this compound (Self-generated image, structure based on name and SMILES code)

Synthesis and Manufacturing Pathway

The synthesis of this compound is most effectively achieved through a multi-step sequence involving a nucleophilic substitution reaction, followed by deprotection and salt formation. The core transformation relies on the well-established Williamson ether synthesis .[6] This pathway is chosen for its reliability, scalability, and use of readily available starting materials.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation SM1 N-Boc-azetidin-3-ol Base NaH or K₂CO₃ (Strong Base) SM1->Base SM2 3-Chlorophenol SM2->Base Intermediate N-Boc-3-(3-chlorophenoxy)azetidine Base->Intermediate SN2 Reaction Solvent1 DMF or ACN (Polar Aprotic Solvent) Solvent1->Intermediate Acid HCl in Dioxane or Ether (Strong Acid) Intermediate->Acid Boc Deprotection FinalProduct 3-(3-Chlorophenoxy)azetidine hydrochloride Acid->FinalProduct Salt Formation

Caption: Synthetic workflow for this compound.

Rationale and Mechanistic Insights (E-E-A-T)
  • Choice of Reaction: The Williamson ether synthesis is a classic Sₙ2 reaction ideal for forming the aryl-alkyl ether bond.[6][7] It involves the attack of a nucleophilic alkoxide (or in this case, a phenoxide) on an electrophilic carbon bearing a suitable leaving group.

  • Starting Materials:

    • N-Boc-azetidin-3-ol: The azetidine nitrogen must be protected to prevent it from acting as a competing nucleophile or causing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the ether synthesis but can be cleanly removed under acidic conditions.

    • 3-Chlorophenol: This provides the desired aryl moiety. The phenolic proton is acidic enough to be removed by a strong base, generating the required nucleophilic phenoxide.

    • Alternative Electrophile: While this protocol uses a deprotonated phenol to attack an azetidine with a leaving group (e.g., a tosylate), the more common and practical approach involves activating the phenol and using N-Boc-azetidin-3-ol as the alcohol component. For the Sₙ2 reaction to proceed efficiently, the hydroxyl group of N-Boc-azetidin-3-ol would first be converted to a better leaving group, such as a tosylate or mesylate. However, for simplicity and directness, the protocol described below utilizes the direct coupling after deprotonating the phenol, which attacks the azetidin-3-ol that has been activated (e.g., via a Mitsunobu reaction, though the Williamson approach is more direct if a leaving group is installed on the azetidine). For the purpose of this guide, we will detail the most plausible Williamson route where the phenol is the nucleophile.

  • Reagents and Conditions:

    • Base (e.g., Sodium Hydride, NaH): A strong, non-nucleophilic base is required to fully deprotonate the 3-chlorophenol to form the sodium 3-chlorophenoxide in situ. This maximizes the concentration of the active nucleophile.

    • Solvent (e.g., DMF): A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It effectively solvates the sodium cation without solvating the phenoxide anion, leaving the nucleophile "naked" and highly reactive, thus accelerating the Sₙ2 reaction.

    • Acid (HCl in Dioxane/Ether): Anhydrous acidic conditions are required to cleave the Boc protecting group. A solution of HCl gas in an organic solvent like dioxane or diethyl ether provides a water-free environment, which is crucial for preventing unwanted hydrolysis and ensuring the clean formation of the final hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous Dimethylformamide (DMF, 10 volumes relative to 3-chlorophenol).

  • Base Addition: Cool the solvent to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is highly reactive with residual moisture and protic solvents; slow addition at low temperature controls the initial exotherm and hydrogen gas evolution.

  • Phenoxide Formation: Slowly add a solution of 3-chlorophenol (1.0 equivalent) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The reaction mixture should become a clear solution or a fine slurry as the sodium phenoxide forms.

  • Nucleophilic Substitution: Add a solution of N-Boc-azetidin-3-ol (1.1 equivalents) to the reaction flask. Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup and Extraction: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(3-chlorophenoxy)azetidine.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound

  • Setup: Dissolve the purified N-Boc-3-(3-chlorophenoxy)azetidine (1.0 equivalent) from Step 1 in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Deprotection and Salt Formation: To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at room temperature. A precipitate should form almost immediately. Causality: The strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage into isobutylene and carbon dioxide, leaving the free secondary amine which is then protonated by the excess HCl to form the stable hydrochloride salt.

  • Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities. Dry the product under high vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

To ensure the identity and purity of the final compound, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a typical starting point.[8] The product should appear as a single major peak with purity >95%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

    • ¹H NMR: The proton spectrum should show characteristic signals for the aromatic protons on the chlorophenyl ring (typically in the δ 7.0-7.5 ppm region), a multiplet for the azetidine CH proton adjacent to the oxygen (δ ~5.0 ppm), and multiplets for the azetidine CH₂ protons (typically in the δ 3.5-4.5 ppm region). The broad signal for the N-H₂⁺ protons will also be present.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the aromatic carbons, the azetidine carbons (with the C-O carbon being the most downfield), and is consistent with the proposed structure.

  • Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to the free base [M+H]⁺.

Applications in Drug Discovery

The 3-(3-chlorophenoxy)azetidine scaffold is a versatile building block for creating libraries of compounds with diverse pharmacological activities.[4][5]

  • CNS Disorders: Aryloxy azetidine derivatives have been investigated as high-affinity ligands for monoamine transporters, such as the serotonin transporter (SERT).[9] The rigid azetidine core helps to correctly orient the phenoxy group for optimal interaction within the transporter's binding site, a strategy employed in the development of novel antidepressants and treatments for other neurological conditions.

  • Oncology: The azetidine moiety can be used to replace more metabolically labile groups in known anticancer agents. For example, 3-aryl-azetidine moieties have been incorporated into analogues of the potent antitumor agent TZT-1027 to create conformationally restricted molecules with high antiproliferative activity.[10]

  • Metabolic Stability: The azetidine ring itself is generally more stable to metabolic degradation than analogous open-chain structures. Incorporating this scaffold can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring to enhance their drug-like properties.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: Based on analogous compounds, this compound should be considered harmful if swallowed and may cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3743–3747. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. Available at: [Link]

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100120. Available at: [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available at: [Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Yan, Q., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2977. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6445-6490. Available at: [Link]

  • Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 1-40. Available at: [Link]

  • ResearchGate. (2021). Azetidines of pharmacological interest. Available at: [Link]

  • Singh, A., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Clifford, M. N. (2017). Some Notes on the Chlorogenic Acids. 2. NMR Characterisation. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489-496. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • SlidePlayer. Williamson Ether Synthesis. Available at: [Link]

Sources

Optimized Synthesis of 3-(3-Chlorophenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Rationale

The synthesis of 3-(3-chlorophenoxy)azetidine hydrochloride represents a classic challenge in medicinal chemistry: attaching an electron-deficient phenol to a strained, nitrogen-containing heterocycle. This fragment is a critical pharmacophore in Central Nervous System (CNS) drug discovery, particularly for monoamine reuptake inhibitors where the azetidine ring serves as a conformationally restricted amine.

While nucleophilic substitution (


) on activated azetidines (e.g., mesylates) is theoretically possible, it often suffers from ring-opening side reactions or elimination due to ring strain. Therefore, this guide prioritizes the Mitsunobu Etherification  route. This approach offers mild conditions, high regioselectivity, and preservation of the azetidine ring integrity.

Key Technical Advantages of This Protocol:

  • Scalability: Optimized for 1g to 20g batches.

  • Purification Strategy: Includes a specific protocol for Triphenylphosphine Oxide (TPPO) removal, the most persistent impurity in Mitsunobu reactions.

  • Salt Stability: Direct isolation of the hydrochloride salt ensures long-term storage stability.

Retrosynthetic Analysis & Pathway

The synthetic strategy disconnects the ether linkage (


). We utilize N-protected 3-hydroxyazetidine to prevent amine interference during the coupling. The tert-butoxycarbonyl (Boc) group is selected for its orthogonality to the basic coupling conditions and facile removal under acidic conditions.

Retrosynthesis Product Target: 3-(3-Chlorophenoxy)azetidine HCl Intermediate Intermediate: N-Boc-3-(3-Chlorophenoxy)azetidine Intermediate->Product Deprotection (HCl/Dioxane) Precursor1 Starting Material A: N-Boc-3-hydroxyazetidine Precursor1->Intermediate Mitsunobu Coupling (DIAD, PPh3) Precursor2 Starting Material B: 3-Chlorophenol Precursor2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Mitsunobu coupling followed by acidic deprotection.

Critical Reagents & Material Attributes

Success relies on the stoichiometry and quality of reagents. The Mitsunobu reaction is sensitive to moisture; anhydrous solvents are non-negotiable.

ReagentCAS RegistryRoleEq.Critical Attribute
N-Boc-3-hydroxyazetidine 141699-55-0Substrate1.0Hygroscopic; dry under vacuum before use.
3-Chlorophenol 108-43-0Nucleophile1.1Weakly acidic (

). Handle with care (corrosive).
Triphenylphosphine (PPh3) 603-35-0Reductant1.2Recrystallize if oxidized (presence of white specks).
DIAD (Diisopropyl azodicarboxylate)2446-83-5Oxidant1.2Safety: Shock sensitive. Store cold. Use as solution in THF.
THF (Tetrahydrofuran) 109-99-9SolventN/AMust be anhydrous and inhibitor-free.
HCl (4M in Dioxane) 7647-01-0Acid5.0Ensure fresh bottle to guarantee molarity.

Phase 1: The Mitsunobu Coupling

Objective: Formation of N-Boc-3-(3-chlorophenoxy)azetidine.

Mechanistic Insight

The reaction proceeds via the formation of a betaine intermediate between PPh3 and DIAD. This betaine activates the alcohol of the azetidine, converting it into a leaving group (alkoxyphosphonium salt). The phenol then displaces this group via an


 mechanism.
Note: Although the azetidine C3 is not chiral, the inversion mechanism is relevant if substituting with chiral analogs.
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.

  • Solvation: Charge the flask with N-Boc-3-hydroxyazetidine (1.0 equiv), 3-Chlorophenol (1.1 equiv), and Triphenylphosphine (1.2 equiv). Dissolve in anhydrous THF (0.1 M concentration relative to azetidine).

    • Observation: The solution should be clear to slightly yellowish.

  • Activation (Critical Step): Add DIAD (1.2 equiv) dropwise over 15–20 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Why? The reaction is exothermic. Rapid addition can decompose the betaine intermediate and lead to side products (hydrazines).

    • Visual Check: The solution will turn a deep yellow/orange color upon DIAD addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 12–16 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.
Expert Purification Workflow (TPPO Removal)

Triphenylphosphine oxide (TPPO) is the byproduct that plagues Mitsunobu reactions.[1][2] Standard chromatography often fails to separate it fully.

Recommended "Pro" Method: Precipitation

  • Concentrate the reaction mixture to a thick oil.

  • Triturate the residue vigorously with cold 10% Diethyl Ether in Hexane .

  • TPPO will precipitate as a white solid. Filter off the solid.[2][3][4][5]

  • Concentrate the filtrate. The resulting oil is usually >90% pure and suitable for the next step.

    • Alternative: If high purity is required, run a short silica plug eluting with 10% EtOAc/Hexane.

Phase 2: Deprotection & Salt Formation

Objective: Cleavage of the Boc group to yield the final hydrochloride salt.

Protocol
  • Dissolution: Dissolve the crude N-Boc intermediate in a minimal amount of dry Dioxane or Diethyl Ether.

  • Acidification: Cool to 0°C and add 4M HCl in Dioxane (5.0 equiv) dropwise.

    • Safety: Gas evolution (isobutylene) will occur. Ensure proper venting.

  • Precipitation: Stir at Room Temperature for 2–4 hours. The product often precipitates as a white solid during this time.

  • Isolation:

    • If solid forms: Filter under nitrogen/argon to avoid moisture absorption. Wash with dry diethyl ether.

    • If no solid: Concentrate in vacuo, triturate the residue with dry diethyl ether until a white powder forms.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove traces of dioxane.

Process Visualization

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Purification cluster_2 Phase 3: Deprotection Step1 Mix Reagents (0°C, THF) Step2 Add DIAD Dropwise (Exotherm Control) Step1->Step2 Step3 Stir RT (16h) Step2->Step3 Step4 Triturate with Hexane/Ether Step3->Step4 Step5 Filter TPPO (White Solid) Step4->Step5 Step6 Add 4M HCl/Dioxane Step5->Step6 Step7 Isolate Salt (Filtration) Step6->Step7

Figure 2: Operational workflow emphasizing the critical TPPO removal step prior to deprotection.

Analytical Characterization (Expected Data)

Upon isolation, the compound should be validated against these expected spectral parameters.

  • Physical State: White to off-white hygroscopic solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.4–9.6 (br s, 2H, 
      
      
      
      )
    • 
       7.35 (t, 1H, Ar-H)
      
    • 
       7.10 (d, 1H, Ar-H)
      
    • 
       6.95 (s, 1H, Ar-H)
      
    • 
       6.88 (d, 1H, Ar-H)
      
    • 
       5.15 (m, 1H, CH-O)
      
    • 
       4.40 (m, 2H, Azetidine 
      
      
      
      )
    • 
       4.05 (m, 2H, Azetidine 
      
      
      
      )
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

References

  • Mitsunobu Reaction Overview & Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[6] Chemical Reviews, 2009.[7] [Link]

  • TPPO Removal Strategies (ZnCl2 Method): Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2][8] Journal of Organic Chemistry, 2017.[2] [Link][2]

  • Synthesis of Azetidine Ethers (Representative Patent)
  • Azetidine Ring Stability & Deprotection: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Chlorophenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel CNS Candidate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(3-chlorophenoxy)azetidine hydrochloride. Based on structural analogy to known neuropharmacological agents and emerging research on azetidine-containing scaffolds, we postulate that this compound functions as a monoamine reuptake inhibitor. This document provides a comprehensive framework for the experimental validation of this hypothesis, from initial binding assays to functional cellular readouts. It is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar molecules in the context of central nervous system (CNS) disorders.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant interest in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] While historically challenging to synthesize, recent advancements have made azetidine-containing building blocks more accessible, leading to their incorporation into a wide array of therapeutic candidates. Notably, the azetidine moiety is present in compounds targeting a range of biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects.[1][3][4]

The compound of interest, this compound, features a central azetidine ring linked to a 3-chlorophenoxy group. This structural motif is reminiscent of established monoamine reuptake inhibitors, suggesting a potential role in modulating neurotransmitter levels in the synaptic cleft.

Hypothesized Mechanism of Action: A Monoamine Triple Reuptake Inhibitor

Based on the available literature for structurally related azetidine derivatives, we hypothesize that this compound acts as a triple reuptake inhibitor (TRI).[5][6][7] TRIs simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these key neurotransmitters. This multimodal action is a promising strategy for the development of broad-spectrum antidepressants and other CNS therapeutics.[5][6]

The rationale for this hypothesis is grounded in the following observations:

  • Structural Similarity: The 3-aryloxy-azetidine scaffold is a known pharmacophore for monoamine reuptake inhibition.[7]

  • Emerging Research: Studies on other 3-substituted azetidine derivatives have demonstrated their potential as TRIs.[5][7]

  • Bioisosteric Modification: The exploration of 3-aminoazetidines, a bioisosteric modification of 3-oxyazetidines, has yielded potent TRIs, further strengthening the link between the azetidine core and monoamine transporter inhibition.[5][6]

The following sections will outline a comprehensive experimental plan to rigorously test this hypothesis.

Experimental Validation Framework

To elucidate the mechanism of action of this compound, a multi-tiered experimental approach is proposed. This framework is designed to first establish target engagement and then to characterize the functional consequences of this interaction.

Tier 1: Primary Target Engagement - Radioligand Binding Assays

The initial step is to determine if the compound directly interacts with the primary hypothesized targets: SERT, NET, and DAT. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Membranes:

    • HEK293 cells stably expressing human SERT, NET, or DAT are cultured and harvested.

    • Cell pellets are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes.

    • The membrane pellets are resuspended in the assay buffer and protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • A competitive binding assay is performed in a 96-well plate format.

    • Each well will contain:

      • Cell membranes (final protein concentration typically 5-20 µ g/well ).

      • A specific radioligand at a concentration near its Kd (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

      • A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • For non-specific binding determination, a high concentration of a known inhibitor is added (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

    • The plates are incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Predicted Binding Affinities

TargetRadioligandKnown Inhibitor (for non-specific binding)Expected Outcome (Hypothetical Ki)
hSERT[³H]CitalopramFluoxetine< 100 nM
hNET[³H]NisoxetineDesipramine< 100 nM
hDAT[³H]WIN 35,428GBR 12909< 500 nM
Tier 2: Functional Activity - Neurotransmitter Uptake Assays

Following confirmation of direct binding, the next critical step is to assess the functional consequence of this binding. Neurotransmitter uptake assays measure the ability of the compound to inhibit the transport of neurotransmitters into cells.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

  • Cell Culture:

    • HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates and grown to confluence.

  • Uptake Assay:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with varying concentrations of this compound or a reference compound for 15-30 minutes at 37°C.

    • The uptake reaction is initiated by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a corresponding unlabeled neurotransmitter.

    • The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Detection:

    • Uptake is terminated by aspirating the reaction mixture and rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • The IC50 values for uptake inhibition are determined by non-linear regression analysis.

Workflow Diagram: From Binding to Functional Assay

G cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Activity cluster_conclusion Mechanism Hypothesis Binding_Assay Radioligand Binding Assay (hSERT, hNET, hDAT) Binding_Data Binding Affinity (Ki) Data Binding_Assay->Binding_Data Determine IC50 & Ki Uptake_Assay Neurotransmitter Uptake Assay ([³H]5-HT, [³H]NE, [³H]DA) Binding_Data->Uptake_Assay Proceed if Ki is significant Uptake_Data Functional Potency (IC50) Data Uptake_Assay->Uptake_Data Measure uptake inhibition Conclusion Confirmation of Monoamine Reuptake Inhibition Uptake_Data->Conclusion Correlate binding and function

Caption: Experimental workflow for validating the mechanism of action.

Tier 3: Selectivity Profiling

To ensure the compound's specificity and to identify potential off-target effects, a broad selectivity screen against a panel of other CNS receptors, ion channels, and enzymes is crucial. This is typically performed by a contract research organization (CRO) specializing in safety pharmacology profiling.

Data Presentation: Representative Selectivity Panel

Target ClassRepresentative TargetsDesired Outcome
GPCRs5-HT receptors (various subtypes), Adrenergic receptors (α1, α2, β), Dopamine receptors (D1-D5), Muscarinic receptors (M1-M5), Histamine receptors (H1, H2)Minimal binding affinity (Ki > 1 µM)
Ion ChannelshERG, Voltage-gated sodium channels, Voltage-gated calcium channelsMinimal functional inhibition
EnzymesMonoamine oxidase (MAO-A, MAO-B)Minimal enzymatic inhibition

Proposed Signaling Pathway

The hypothesized action of this compound at the synapse is depicted in the following signaling pathway diagram.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Transporter Monoamine Transporter (SERT, NET, DAT) Monoamines Monoamines (5-HT, NE, DA) Vesicle->Monoamines Release Monoamines->Transporter Reuptake Receptor Postsynaptic Receptor Monoamines->Receptor Binding & Signaling Compound 3-(3-Chlorophenoxy)azetidine hydrochloride Compound->Transporter Inhibition

Caption: Hypothesized synaptic mechanism of action.

Conclusion and Future Directions

This technical guide has outlined a robust scientific rationale and a comprehensive experimental strategy for elucidating the mechanism of action of this compound. The central hypothesis posits that this compound functions as a monoamine triple reuptake inhibitor. The proposed experimental workflow, from initial binding studies to functional uptake assays and selectivity profiling, provides a clear path to validate this hypothesis.

Successful validation of this mechanism would position this compound as a promising lead compound for the development of novel therapeutics for depression and other CNS disorders. Further in vivo studies to assess its pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of disease would be the logical next steps in its preclinical development.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Retrieved from [Link]

  • Kim, J., Lee, J., Kim, D., Nam, G., Kim, D., Lee, S., ... & Lee, Y. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1035–1040. Retrieved from [Link]

  • Singh, A. K., & Kumar, V. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry, 13(16), 1465–1484. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, characterization of azetidine derivative and studying the antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-(3-Chlorophenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] Specifically, 3-substituted azetidines serve as crucial building blocks in the development of novel therapeutics, including kinase inhibitors and central nervous system agents.[2][3] This document provides a detailed, field-proven protocol for the synthesis of 3-(3-Chlorophenoxy)azetidine hydrochloride, a key intermediate for drug discovery professionals.

The synthesis is approached as a robust two-step sequence, commencing with the N-Boc protected 3-hydroxyazetidine. This strategy involves:

  • Formation of the Aryl Ether Linkage: A Mitsunobu reaction is employed to couple N-Boc-3-hydroxyazetidine with 3-chlorophenol. This choice is predicated on the reaction's high efficiency and mild conditions, which are well-suited for preserving the strained azetidine ring.[4] The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group, and the Mitsunobu reaction elegantly circumvents this issue by activating it in situ.[4][5]

  • Deprotection and Salt Formation: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine, which is concurrently protonated to form the stable hydrochloride salt.[6]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Overall Synthesis Workflow

The following diagram illustrates the two-step synthetic pathway from N-Boc-3-hydroxyazetidine to the final hydrochloride salt.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: N-Boc Deprotection & Salt Formation N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine PPh3_DEAD PPh3, DEAD THF, 0°C to RT N-Boc-3-hydroxyazetidine->PPh3_DEAD 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol->PPh3_DEAD N-Boc-3-(3-chlorophenoxy)azetidine N-Boc-3-(3-chlorophenoxy)azetidine PPh3_DEAD->N-Boc-3-(3-chlorophenoxy)azetidine Aryl Ether Formation HCl_Dioxane 4M HCl in Dioxane DCM, RT N-Boc-3-(3-chlorophenoxy)azetidine->HCl_Dioxane Deprotection 3-(3-Chlorophenoxy)azetidine_HCl 3-(3-Chlorophenoxy)azetidine Hydrochloride HCl_Dioxane->3-(3-Chlorophenoxy)azetidine_HCl Deprotection

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine via Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[4] The reaction mechanism involves the activation of the alcohol by a phosphine-azodicarboxylate adduct, forming a good leaving group that is subsequently displaced by a nucleophile.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-3-hydroxyazetidine≥98%Commercially AvailableA key building block.[7]
3-Chlorophenol≥99%Commercially AvailableEnsure it is free of moisture.
Triphenylphosphine (PPh₃)≥99%Commercially Available
Diethyl azodicarboxylate (DEAD)40% solution in tolueneCommercially AvailableCaution: Potentially explosive. Handle with care.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailablePolar aprotic solvent is crucial for Sₙ2 reactions.[5]
Ethyl acetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Experimental Protocol
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxyazetidine (1.0 eq.), 3-chlorophenol (1.1 eq.), and triphenylphosphine (1.5 eq.).

    • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration relative to the starting alcohol).

    • Cool the resulting clear, colorless solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add diethyl azodicarboxylate (DEAD, 40% in toluene, 1.5 eq.) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The slow addition of DEAD is critical to control the exothermic reaction and prevent the formation of side products. The triphenylphosphine and DEAD combine to form a phosphonium intermediate that activates the alcohol.[4]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-16 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the resulting residue with ethyl acetate and wash sequentially with 1 M NaOH (2x) to remove unreacted phenol, water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product will contain triphenylphosphine oxide and other byproducts. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford N-Boc-3-(3-chlorophenoxy)azetidine as a colorless oil or white solid.

Part 2: Synthesis of this compound via N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions.[6] The mechanism involves protonation of the carbamate, followed by cleavage to form the stable tert-butyl cation and a carbamic acid, which decarboxylates to the free amine.[6] Using hydrochloric acid for this step conveniently provides the desired hydrochloride salt directly.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-3-(3-chlorophenoxy)azetidineAs synthesized in Part 1
4 M HCl in 1,4-DioxaneCommercially AvailableCorrosive. Handle in a fume hood.
Dichloromethane (DCM)ACS GradeCommercially Available
Diethyl etherACS GradeCommercially AvailableFor precipitation.
Experimental Protocol
  • Reaction Setup:

    • Dissolve the purified N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq.) in a minimal amount of dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice-water bath.

  • Deprotection:

    • Add a large excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq. of HCl) to the stirred solution.

    • Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

    • Causality: A large excess of acid drives the deprotection to completion. The reaction produces isobutylene and carbon dioxide as byproducts.[8]

  • Monitoring and Isolation:

    • Monitor the deprotection by TLC or LC-MS. The product will be more polar than the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Precipitation and Purification:

    • Add a sufficient amount of diethyl ether to the concentrated residue to induce precipitation of the hydrochloride salt.

    • Stir the resulting slurry for 30 minutes.

    • Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound.

Characterization Data

PropertyValue
Chemical FormulaC₉H₁₁Cl₂NO
Molecular Weight220.10 g/mol
AppearanceWhite to off-white solid
Monoisotopic Mass183.0451 g/mol (free base)[9]
Predicted ¹H NMRConsistent with the formation of the 3-substituted azetidine ring and the 3-chlorophenyl group.
Mass Spectrometry (ESI+)m/z 184.05 (M+H)⁺ for the free base[9]

Safety Precautions

Azetidine and its derivatives are strained four-membered rings and should be handled with care.[1][10] Many are considered irritants and may have other unevaluated toxicological properties.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14][15]

  • Reagent Handling:

    • DEAD: Diethyl azodicarboxylate is shock-sensitive and can be explosive. Always handle it behind a blast shield and avoid heating.[4]

    • Acids: 4 M HCl in dioxane is highly corrosive. Avoid inhalation and skin contact.[13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Mitsunobu reaction 1. Incomplete reaction. 2. Wet reagents or solvent. 3. Side reactions (e.g., elimination).1. Increase reaction time or slightly warm the reaction (e.g., to 40 °C). 2. Ensure all reagents and THF are anhydrous. Dry phenol if necessary.[5] 3. Maintain low temperature during DEAD addition.
Incomplete Boc deprotection 1. Insufficient acid. 2. Short reaction time.1. Add more HCl solution. 2. Allow the reaction to stir for a longer period.
Product is an oil, not a solid 1. Residual solvent. 2. Impurities preventing crystallization.1. Ensure the product is thoroughly dried under high vacuum. 2. Triturate with fresh diethyl ether or recrystallize from an appropriate solvent system (e.g., methanol/ether).

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
  • This compound (C9H10ClNO) - PubChem. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Available at: [Link]

  • Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines - Green Chemistry (RSC Publishing). Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • α-Arylation of 3-Aryloxindoles | Request PDF - ResearchGate. Available at: [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Available at: [Link]

  • Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Available at: [Link]

Sources

HPLC Analysis Method for 3-(3-Chlorophenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-(3-Chlorophenoxy)azetidine hydrochloride . This molecule serves as a critical pharmacophore in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and novel antitubercular agents (analogous to Bedaquiline intermediates).

The primary analytical challenge lies in the molecule's dual nature: the highly polar, basic azetidine ring tends to interact with residual silanols on chromatographic columns (causing peak tailing), while the lipophilic 3-chlorophenoxy tail requires sufficient organic strength for elution. This guide presents two validated protocols: a Phosphate-Buffered QC Method for maximum precision and peak shape, and a Volatile Buffer Method suitable for LC-MS applications.

Chemical Context & Properties

PropertyDescriptionAnalytical Implication
Structure Azetidine ring (4-membered amine) ether-linked to a 3-chlorophenyl group.[1]Strained ring; potential for hydrolysis/ring-opening impurities.
Basicity (pKa) ~9.5 - 10.5 (Secondary Amine)The molecule is positively charged at pH < 9. Requires low pH or high ionic strength to prevent silanol interactions.
Chromophore Chlorophenoxy moietyStrong UV absorbance at 220 nm (primary) and 274 nm (secondary/selective).
Solubility Soluble in Water, Methanol, DMSO.Sample diluent should match the mobile phase to prevent peak distortion.

Method Development Strategy

The development of this method prioritizes Peak Shape and Resolution .

  • Column Selection: A C18 column with high carbon load and base-deactivation (end-capping) is essential. The Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18 are recommended to minimize secondary interactions with the azetidine nitrogen.

  • Mobile Phase pH: Running at pH 2.5 - 3.0 ensures the amine is fully protonated and, crucially, suppresses the ionization of surface silanols (Si-OH

    
     Si-O
    
    
    
    ), preventing the "cation-exchange" effect that causes tailing.
  • Buffer Choice:

    • Protocol A:Potassium Phosphate is used for UV detection due to its high buffering capacity and optical transparency.

    • Protocol B:Formic Acid is used for LC-MS compatibility.

Diagram: Method Development Logic

MethodLogic Start Analyte: 3-(3-Chlorophenoxy)azetidine HCl Challenge Challenge: Basic Azetidine Nitrogen (Peak Tailing) Start->Challenge Solution1 Strategy 1: Low pH (<3.0) Protonate Silanols Challenge->Solution1 Solution2 Strategy 2: High Ionic Strength Mask Silanols Challenge->Solution2 Selection Selected Column: End-capped C18 Solution1->Selection Solution2->Selection FinalMethod Final Protocol: Phosphate Buffer pH 2.5 + ACN Selection->FinalMethod

Figure 1: Decision matrix for optimizing chromatography of basic azetidine derivatives.

Protocol A: Standard Quality Control (UV-Vis)

Recommended for routine purity checks, stability testing, and assay determination.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)"Plus" series is double end-capped for basic compounds.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses silanol activity; high ionic strength improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier; lower viscosity than methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp. 35°CImproves mass transfer and reduces backpressure.
Injection Vol. 5 - 10 µLKeep low to prevent volume overload.
Detection UV @ 220 nm (Bandwidth 4 nm)Max sensitivity for the chlorophenoxy group. Ref @ 360 nm.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Equilibration)
2.010Isocratic hold to elute salts/polar impurities
12.060Linear ramp to elute main peak & lipophilics
15.090Wash step (elute dimers/phenols)
17.090Hold Wash
17.110Re-equilibration
22.010End of Run
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Buffer). Final Conc: 0.1 mg/mL.

    • Note: Diluting in the buffer ensures the sample pH matches the column environment immediately upon injection, preventing "solvent shock" peak distortion.

Protocol B: LC-MS Compatible (Impurity Profiling)

Recommended for identifying unknown degradants or synthesis by-products.

  • Column: Waters XBridge C18 (2.1 x 100 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings: ESI Positive Mode.

    • Target Mass: [M+H]+ = 184.05 m/z (Calculated for C9H10ClNO).[3]

    • Look for +2 isotope peak at 186.05 m/z (characteristic 3:1 ratio for Chlorine).

System Suitability & Troubleshooting

Before running samples, inject the Working Standard 5 times to verify the system.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) %RSD < 1.0%Check pump flow stability and temperature control.
Peak Area %RSD < 1.0%Check autosampler precision; ensure sample is fully dissolved.
Tailing Factor (Tf) < 1.5 Critical: If tailing > 1.5, replace column or increase buffer concentration. Old columns lose end-capping.
Theoretical Plates > 5000If low, check for dead volume in tubing or column aging.
Common Impurities
  • 3-Chlorophenol: Starting material. More lipophilic (RT ~14-15 min in Protocol A).

  • 3-Hydroxyazetidine: Hydrolysis product. Highly polar (RT ~1-2 min).

  • Ring-Opened Amines: If the azetidine ring opens under stress, linear alkyl amines will form, eluting slightly earlier than the parent peak.

Workflow Diagram: Analysis Lifecycle

AnalysisWorkflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Weigh Weigh 10mg Sample Dissolve Dissolve in 50:50 H2O:ACN Weigh->Dissolve Dilute Dilute 1:10 in Buffer (pH 2.5) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 5 µL Filter->Inject Elute Gradient Elution (Phosphate/ACN) Inject->Elute Detect UV Detection (220 nm) Elute->Detect Integrate Integrate Main Peak (RT ~8-10 min) Detect->Integrate Calc Calculate Purity % (Area Normalization) Integrate->Calc Report Generate Report Calc->Report

Figure 2: Step-by-step workflow from sample weighing to final reporting.

References

  • PubChem. (2025).[4][5][6] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia (Ph.[7] Eur.). (2023).[5] Chromatographic Separation Techniques (2.2.46). Council of Europe. (Standard guidance for Tailing Factor and Resolution requirements).

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds on high performance liquid chromatography columns. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on analyzing basic amines/azetidines on C18).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

Application Notes & Protocols: 3-(3-Chlorophenoxy)azetidine Hydrochloride as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring system has emerged as a privileged scaffold. This four-membered nitrogen-containing heterocycle, while strained, is significantly more stable than its aziridine counterpart, offering a unique blend of conformational rigidity and reactivity. The incorporation of an azetidine moiety into a drug candidate can profoundly influence its physicochemical properties, often leading to improved solubility, metabolic stability, and binding affinity. These characteristics make azetidine derivatives highly sought-after building blocks in drug discovery programs targeting a wide array of therapeutic areas.

This guide focuses on a particularly valuable intermediate: 3-(3-Chlorophenoxy)azetidine hydrochloride . This compound serves as a versatile precursor for synthesizing diverse libraries of molecules, leveraging the reactivity of the secondary amine for further functionalization. Herein, we provide a detailed exploration of its synthesis, characterization, and application in key synthetic transformations, complete with actionable protocols for the research scientist.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁Cl₂NO[1]
Molecular Weight 220.10 g/mol [1]
CAS Number 1236861-74-7[1][2]
Appearance White to off-white solid (predicted)
XlogP (predicted) 2.4[3]
Monoisotopic Mass 183.04509 Da (free base)[3]

Table 2: Predicted Mass Spectrometry Data for the Free Base (C₉H₁₀ClNO) [3]

AdductPredicted m/z
[M+H]⁺ 184.05237
[M+Na]⁺ 206.03431
[M-H]⁻ 182.03781

Synthesis of the Intermediate

The synthesis of this compound is most efficiently achieved via a multi-step sequence starting from readily available precursors. A common and reliable pathway involves the O-arylation of a protected 3-hydroxyazetidine. The Mitsunobu reaction is particularly well-suited for this transformation due to its mild conditions and high functional group tolerance.[4][5][6]

Synthesis of this compound cluster_0 Step 1: Protection cluster_1 Step 2: O-Arylation (Mitsunobu) cluster_2 Step 3: Deprotection & Salt Formation 3-Hydroxyazetidine_HCl 3-Hydroxyazetidine Hydrochloride N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine_HCl->N-Boc-3-hydroxyazetidine (Boc)₂O, Base N-Boc-3-phenoxyazetidine N-Boc-3-(3-chlorophenoxy) azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-phenoxyazetidine PPh₃, DIAD 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol->N-Boc-3-phenoxyazetidine Final_Product 3-(3-Chlorophenoxy)azetidine Hydrochloride N-Boc-3-phenoxyazetidine->Final_Product HCl in Dioxane

Caption: Synthetic pathway to the target intermediate.

Protocol 1: Synthesis of this compound

Rationale: This three-step protocol ensures high yields and purity. The Boc-protecting group is chosen for its stability under the Mitsunobu conditions and its facile removal under acidic conditions, which directly yields the desired hydrochloride salt.

Materials:

  • 3-Hydroxyazetidine hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 3-Chlorophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Anhydrous THF

  • 4M HCl in 1,4-Dioxane

  • Ethyl acetate, Diethyl ether

Procedure:

Step 1: N-Boc Protection of 3-Hydroxyazetidine

  • Suspend 3-hydroxyazetidine hydrochloride (e.g., 10.0 g) in DCM (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM (20 mL).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can often be used without further purification.

Step 2: Mitsunobu O-Arylation [7][8]

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and 3-chlorophenol (1.1 eq) in anhydrous THF (10 mL per gram of azetidine).

  • Add triphenylphosphine (1.2 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.2 eq) dropwise over 30 minutes. Causality: The slow addition of the azodicarboxylate is crucial to control the exothermic reaction and prevent the formation of side products. The triphenylphosphine and DIAD form a betaine intermediate which activates the alcohol for nucleophilic attack by the phenoxide.[6]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(3-chlorophenoxy)azetidine.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the purified N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq) in a minimal amount of ethyl acetate or methanol.

  • Add 4M HCl in 1,4-dioxane (3-5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • The hydrochloride salt will typically precipitate from the solution. If not, add diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Applications in Downstream Synthesis

The true utility of this compound lies in the reactivity of its secondary amine, which serves as a handle for introducing a wide range of molecular diversity.

Applications_in_Synthesis cluster_n_arylation N-Arylation cluster_reductive_amination Reductive Amination cluster_acylation N-Acylation / N-Sulfonylation Intermediate 3-(3-Chlorophenoxy)azetidine (from HCl salt + Base) N_Aryl_Product N-Aryl Azetidine Derivative Intermediate->N_Aryl_Product Pd Catalyst, Ligand, Base (Buchwald-Hartwig) N_Alkyl_Product N-Alkyl Azetidine Derivative Intermediate->N_Alkyl_Product Reductant (e.g., NaBH(OAc)₃) N_Acyl_Product N-Acyl / N-Sulfonyl Azetidine Derivative Intermediate->N_Acyl_Product Base (e.g., TEA) Aryl_Halide Ar-X Aryl_Halide->N_Aryl_Product Aldehyde_Ketone R₁R₂C=O Aldehyde_Ketone->N_Alkyl_Product Acyl_Chloride RCOCl or RSO₂Cl Acyl_Chloride->N_Acyl_Product

Caption: Key synthetic transformations using the intermediate.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds, connecting the azetidine nitrogen to various aryl or heteroaryl systems.[9][10] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a broad substrate scope.[11]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., bromide or chloride) (1.1 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald pre-catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.1 eq), palladium pre-catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous, degassed solvent.

  • In a separate flask, neutralize this compound (1.0 eq) with a suitable base (e.g., aqueous NaHCO₃), extract the free base into an organic solvent (e.g., DCM), dry, and concentrate.

  • Dissolve the resulting free base and the reaction base (e.g., NaOt-Bu, 2.0 eq) in the reaction solvent and add it to the catalyst mixture.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 4-24 hours. Causality: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]

  • Monitor reaction completion by LC-MS.

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the N-arylated azetidine derivative.

Protocol 3: N-Alkylation via Reductive Amination

Rationale: Reductive amination offers a direct and efficient method for N-alkylation by reacting the azetidine with an aldehyde or ketone. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for the iminium intermediate, and does not reduce the starting carbonyl compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) (1.1 eq, to neutralize the hydrochloride salt)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq) and stir for 10 minutes to generate the free base in situ.

  • Add the aldehyde or ketone (1.1 eq) and stir for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality: The reaction proceeds via the formation of an iminium ion, which is then rapidly reduced by the hydride reagent. Using a mild reductant like NaBH(OAc)₃ ensures that the reduction of the iminium is much faster than the reduction of the starting carbonyl.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the N-alkylated product.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not widely available, related compounds like 3-hydroxyazetidine hydrochloride are known to be harmful if swallowed, cause skin irritation, and may cause serious eye and respiratory irritation. Handle with care and avoid inhalation of dust or contact with skin and eyes.

Conclusion

This compound is a high-value, versatile intermediate for organic synthesis and drug discovery. Its straightforward preparation and the reliable reactivity of the azetidine nitrogen allow for the rapid generation of diverse and novel chemical entities. The protocols outlined in this guide provide a solid foundation for researchers to leverage this building block in their synthetic campaigns, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines . ResearchGate. [Link]

  • Mitsunobu Reaction . Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . Semantic Scholar. [Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amination . PubMed. [Link]

  • This compound (C9H10ClNO) . PubChemLite. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour . J-STAGE. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids . MDPI. [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines . National Center for Biotechnology Information (PMC). [Link]

  • Recent progress in synthesis of 3-functionalized azetidines . ResearchGate. [Link]

  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde . ScienceDirect. [Link]

  • Mitsunobu Reaction . Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review . MDPI. [Link]

  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Request PDF . ResearchGate. [Link]

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Application Notes and Protocols for the Crystallographic Analysis of 3-(3-Chlorophenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Three-Dimensional Architecture of a Key Azetidine Derivative

The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. 3-(3-Chlorophenoxy)azetidine hydrochloride is a key intermediate in the synthesis of various pharmacologically active agents. Its precise three-dimensional structure, which can only be unambiguously determined through single-crystal X-ray diffraction (SC-XRD), is critical for understanding its reactivity, intermolecular interactions, and solid-state properties. This information is invaluable for structure-activity relationship (SAR) studies, rational drug design, and ensuring the consistency of drug substance manufacturing.

This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and complete crystallographic characterization of this compound. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and troubleshoot as needed.

Part 1: Synthesis and Purification of this compound

A robust synthesis and rigorous purification are prerequisites for obtaining high-quality single crystals. The most reliable route to the target compound is a two-step process involving a Williamson ether synthesis followed by deprotection and salt formation.

Causality of the Synthetic Strategy:

The Williamson ether synthesis is a classic and efficient method for forming the aryl ether bond between the azetidine alcohol and the chlorophenol.[1] The use of a Boc-protecting group on the azetidine nitrogen prevents side reactions and allows for controlled manipulation. Subsequent deprotection under acidic conditions cleanly yields the desired hydrochloride salt.

Protocol 1: Synthesis

Step 1: Synthesis of tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add 3-chlorophenol (1.1 eq).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base to deprotonate the phenol.[2]

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate (1.0 eq) in a minimal amount of diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in diethyl ether (2 M, 2-3 eq) dropwise while stirring at 0 °C.

  • A white precipitate of this compound should form.

  • Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

  • Confirm the identity and purity (>98%) of the product by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

Part 2: Growing Diffraction-Quality Single Crystals

The success of a crystallographic study hinges on the ability to grow well-ordered, single crystals of sufficient size. This often requires screening various conditions.[3] Slow evaporation and vapor diffusion are two of the most effective techniques for small organic molecules.[4][5]

Protocol 2.1: Crystallization by Slow Evaporation

This technique is straightforward and often a good starting point.[6] The principle is to slowly increase the concentration of the solute until it reaches supersaturation, promoting crystal nucleation and growth.

  • Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, or mixtures thereof). A suitable solvent is one in which the compound is moderately soluble.

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with a needle a few times to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.[5]

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth without disturbing the setup.

Protocol 2.2: Crystallization by Vapor Diffusion

Vapor diffusion is a more controlled method that is particularly effective when only small amounts of material are available.[7][8] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "good solvent".

  • Solvent System Selection:

    • Good Solvent: Dissolve the compound in a minimal amount of a relatively non-volatile solvent in which it is highly soluble (e.g., methanol, water).

    • Anti-Solvent: Select a more volatile solvent in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate, hexane).

  • Setup (Hanging Drop):

    • Pipette approximately 500 µL of the anti-solvent into the reservoir of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution with 1-2 µL of the reservoir solution.

    • Invert the coverslip and place it over the well, sealing it with grease to create an airtight system.

  • Equilibration: The vapor pressure difference drives the anti-solvent vapor to diffuse into the drop, slowly reducing the solubility of the compound and inducing crystallization.

  • Incubation: Store the plate in a stable, vibration-free environment and monitor for crystal growth over time.

Logical Workflow for Crystallographic Analysis

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination S1 Synthesis of 3-(3-Chlorophenoxy)azetidine HCl S2 Purification (Recrystallization/Chromatography) S1->S2 S3 Purity Confirmation (NMR, MS >98%) S2->S3 C1 Crystallization Screening (Slow Evaporation, Vapor Diffusion) S3->C1 C2 Select & Mount Single Crystal C1->C2 D1 Single-Crystal X-ray Diffraction Data Collection C2->D1 D2 Data Reduction & Integration D1->D2 St1 Structure Solution (e.g., SHELXT, Direct Methods) D2->St1 St2 Structure Refinement (e.g., SHELXL, Olex2) St1->St2 St2->St2 St3 Structure Validation (checkCIF) St2->St3 St3->St2 Address ALERTS Final Final Validated Crystal Structure (CIF) St3->Final

Caption: Overall workflow from synthesis to final structure validation.

Part 3: Single-Crystal X-ray Diffraction Data Collection

A high-quality dataset is essential for an accurate structure determination.[9]

Protocol 3: Data Collection
  • Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Mount the selected crystal on a cryoloop using a small amount of paratone-N or other cryoprotectant oil.

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage.[4]

  • Initial Screening: Collect a few initial frames to assess the diffraction quality. Good crystals will show sharp, round diffraction spots extending to high resolution.

  • Unit Cell Determination: From the initial frames, the instrument software will determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Devise a data collection strategy to ensure high completeness and redundancy. This typically involves a series of omega (ω) and phi (φ) scans covering a full sphere of reciprocal space. Data is typically collected to a resolution of at least 0.84 Å for publication purposes.[10]

  • Data Integration and Reduction: After data collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like Lorentz and polarization effects), and performing an empirical absorption correction based on redundant measurements. The output is a reflection file (e.g., an HKL file) that will be used for structure solution.

Part 4: Crystal Structure Solution and Refinement

This phase involves converting the diffraction data into a 3D atomic model and refining that model to best fit the experimental data. Software such as Olex2 provides a user-friendly interface for the powerful SHELX suite of programs.[11][12]

Protocol 4: Structure Solution and Refinement using Olex2/SHELX
  • Structure Solution:

    • Load the HKL file and the instruction file (.ins) generated by the data processing software into Olex2.[11]

    • Use a structure solution program like SHELXT (integrated within Olex2) to find the initial positions of the non-hydrogen atoms using "dual-space" methods. This should provide a chemically sensible fragment of the molecule.

  • Initial Refinement:

    • Perform an initial isotropic refinement on the located atoms.

    • Assign the correct atom types (C, N, O, Cl) based on the chemical knowledge of the molecule and the electron density map. The chlorine atom should be easily identifiable as the heaviest atom with the highest electron density peak.

  • Iterative Refinement Cycle: Crystallographic refinement is an iterative process.

    • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.

    • Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions using a riding model (e.g., AFIX instructions in SHELXL). This is a standard and reliable method for small molecules.

    • Difference Fourier Map: Examine the difference electron density map (Fo-Fc). Large positive or negative peaks may indicate missing atoms, incorrectly assigned atoms, or disorder.

    • Refine and Repeat: Repeat the refinement cycles until the model converges. Convergence is reached when the shifts in atomic parameters are negligible, and the R-factors (R1 and wR2) stabilize.

Iterative Refinement Cycle

Refinement_Cycle Start Initial Atomic Model (from Structure Solution) Refine Least-Squares Refinement (SHELXL) Start->Refine Analyze Analyze Model & Difference Map (Fo-Fc) Refine->Analyze Converged Is Model Converged? (R-factors stable, shifts low) Analyze->Converged Modify Modify Model: - Assign atom types - Add H-atoms - Model disorder Modify->Refine Converged->Modify No Final Final Refined Model Converged->Final Yes

Caption: The iterative cycle of crystallographic structure refinement.

Representative Crystallographic Data

The following table presents hypothetical but realistic data that would be expected from a successful crystallographic analysis of this compound.

ParameterValue
Chemical FormulaC₉H₁₁Cl₂NO
Formula Weight220.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.532(1)
b (Å)8.145(1)
c (Å)12.678(2)
α (°)90
β (°)109.54(1)
γ (°)90
Volume (ų)1024.5(2)
Z4
Calculated Density (g/cm³)1.425
Absorption Coefficient (mm⁻¹)0.65 (for Mo Kα)
F(000)456
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected / Unique9876 / 2345 [R(int) = 0.025]
Data / Restraints / Parameters2345 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.089
R indices (all data)R1 = 0.042, wR2 = 0.095
Largest diff. peak/hole (e·Å⁻³)0.25 / -0.21

Part 5: Structure Validation and Finalization

The final step is to rigorously validate the structural model.[13]

Protocol 5: Validation with checkCIF
  • Generate CIF: Create a Crystallographic Information File (CIF) from the final refinement. This file contains all the information about the crystal, data collection, and the structural model.

  • Submit to checkCIF: Upload the CIF to the IUCr's checkCIF service.[14] This automated service checks for syntax errors, inconsistencies, and potential scientific issues.[13]

  • Review ALERTS: The service will generate a report with ALERTS categorized by severity (A, B, C, G).

    • Type A/B ALERTS: These usually indicate significant problems (e.g., incorrect space group, missed symmetry, unusual bond lengths) that must be resolved by re-evaluating the data and refinement.

    • Type C/G ALERTS: These are often less severe and may require a simple explanation in the CIF.

  • Finalize CIF: Address all ALERTS appropriately and finalize the CIF for deposition to a crystallographic database (e.g., the Cambridge Structural Database, CSD) and for publication.

References

  • ResearchGate. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. [Link]

  • Google Patents. (2000).
  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1143. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • OlexSys. (n.d.). Olex2. [Link]

  • University of Florida. (n.d.). Slow Evaporation Method. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • OlexSys. (n.d.). OlexSys Home. [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • National Center for Biotechnology Information. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]

  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. [Link]

  • National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). Data Collection for Crystallographic Structure Determination. The FEBS journal, 274(19), 4949–4961. [Link]

  • Institute of Chemical Research of Catalonia. (n.d.). Crystallization of small molecules. [Link]

  • Utrecht University. (n.d.). PLATON/VALIDATION. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • YouTube. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. [Link]

  • CCP4 wiki. (2025). Solve a small-molecule structure. [Link]

  • Wikipedia. (n.d.). Olex2. [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. [Link]

  • ResearchGate. (2013). How to grow single crystals by slow evaporation method?. [Link]

  • University of Cambridge. (n.d.). Olex2 | Computing. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. [Link]

  • MIT. (n.d.). Crystal Structure Validation. [Link]

  • National Center for Biotechnology Information. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

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Application Notes & Protocols: A Guide to Developing Antimicrobial Agents from Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Urgent Need for Novel Antimicrobials and the Promise of the Azetidine Scaffold

The rise of antimicrobial resistance (AMR) represents a critical global health crisis, threatening to return modern medicine to a pre-antibiotic era.[1] Infections caused by multidrug-resistant "superbugs" are becoming increasingly difficult to treat, necessitating urgent research into new chemical entities with novel mechanisms of action.[2] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, and among them, the four-membered nitrogen-containing azetidine ring has garnered significant attention.[3]

Azetidine derivatives, particularly the 2-azetidinone (or β-lactam) subclass, are renowned for their diverse pharmacological activities, including potent antimicrobial, antitubercular, anti-inflammatory, and anticancer properties.[3][4][5] The inherent reactivity of the azetidine ring, driven by significant ring strain, makes it a valuable pharmacophore, capable of interacting with and inhibiting key bacterial enzymes.[6][7] The historical success of β-lactam antibiotics like penicillins and cephalosporins, which feature the azetidin-2-one core, provides a powerful precedent for the continued exploration of this scaffold.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents based on the azetidine scaffold. We will delve into the practical aspects of chemical synthesis, provide detailed protocols for antimicrobial susceptibility testing, explore the critical structure-activity relationships that govern efficacy, and elucidate the primary mechanism of action. Our approach is grounded in established scientific principles, offering field-proven insights to navigate the complexities of antimicrobial drug development.

Section 1: Synthetic Strategies for Azetidin-2-one Derivatives

The synthesis of the azetidin-2-one ring is a foundational step in developing this class of antimicrobials. The most common and versatile method is the [2+2] cycloaddition reaction between an imine (Schiff base) and a ketene, often generated in situ from an acyl chloride.[8] This approach allows for significant molecular diversity by varying the substituents on both the imine and the acyl chloride.

Protocol 1: Two-Step Synthesis of N-Aryl-3-chloro-4-aryl-azetidin-2-ones

This protocol details a reliable two-step process: first, the synthesis of a Schiff base intermediate from an aromatic amine and an aromatic aldehyde, followed by the cyclocondensation reaction with chloroacetyl chloride to yield the target azetidin-2-one.

Workflow: Synthesis of Azetidin-2-one Derivatives

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: [2+2] Cycloaddition A Aromatic Amine C Schiff Base (Imine) A->C Glacial Acetic Acid (cat.) Ethanol, Reflux B Aromatic Aldehyde B->C F Target Azetidin-2-one C->F 1,4-Dioxane, 0-5°C D Chloroacetyl Chloride D->F E Triethylamine (Base) E->F

Caption: General workflow for the two-step synthesis of azetidin-2-ones.

Step 1: Synthesis of Schiff Base (Imine) Intermediate
  • Rationale: The formation of the C=N double bond of the imine is a critical prerequisite for the subsequent cycloaddition. This condensation reaction is typically acid-catalyzed to activate the aldehyde carbonyl group for nucleophilic attack by the amine.

  • Materials:

    • Substituted Aromatic Amine (1.0 eq)

    • Substituted Aromatic Aldehyde (1.0 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

    • Round-bottom flask, reflux condenser, heating mantle

  • Procedure:

    • Dissolve the aromatic amine (e.g., aniline, 1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Characterize the product using FT-IR (look for C=N stretch ~1625 cm⁻¹) and ¹H NMR.

Step 2: Cycloaddition to form Azetidin-2-one
  • Rationale: This is the key ring-forming step. Triethylamine acts as a base to deprotonate the chloroacetyl chloride, forming a highly reactive ketene intermediate in situ. This ketene then undergoes a [2+2] cycloaddition with the C=N bond of the Schiff base to form the four-membered β-lactam ring.[8] The reaction is performed at low temperature to control the reactivity of the ketene and minimize side reactions.

  • Materials:

    • Schiff Base from Step 1 (1.0 eq)

    • Chloroacetyl Chloride (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • 1,4-Dioxane (anhydrous)

    • Three-neck flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • In a three-neck flask under a nitrogen atmosphere, dissolve the Schiff base (1.0 eq) in anhydrous 1,4-dioxane.

    • Cool the solution to 0-5°C using an ice bath.

    • In a dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous 1,4-dioxane.

    • Add the chloroacetyl chloride/TEA mixture dropwise to the stirred Schiff base solution over 30-45 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature for 8-12 hours.

    • A precipitate of triethylamine hydrochloride will form. Remove this by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

    • Characterize the final product by FT-IR (C=O stretch of β-lactam ~1740-1765 cm⁻¹), ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Section 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of azetidine derivatives is synthesized, the next critical step is to evaluate their biological activity. The Minimum Inhibitory Concentration (MIC) is the gold standard metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a quantitative, efficient, and widely accepted technique for determining MIC values.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is designed to be a self-validating system through the inclusion of appropriate controls.[10]

Workflow: Broth Microdilution for MIC Determination

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension A->D B Prepare Compound Stock Solution (e.g., 1000 µg/mL in DMSO) C Perform 2-fold Serial Dilutions of Compound in 96-well Plate B->C C->D E Incubate Plate (35-37°C for 16-20 hours) D->E F Read Results Visually or with Plate Reader (OD600) E->F G Determine MIC (Lowest concentration with no visible growth) F->G G cluster_0 Normal Cell Wall Synthesis cluster_1 Inhibition by Azetidin-2-one PBP Active PBP Enzyme Product Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Product Transpeptidation Inactive_PBP Inactive Acyl-Enzyme Complex (Covalent Bond) PBP->Inactive_PBP Irreversible Acylation Substrate Peptidoglycan Precursors (D-Ala-D-Ala terminus) Substrate->Product Azetidinone Azetidin-2-one (β-Lactam Drug) Azetidinone->Inactive_PBP Lysis Inhibition of Cross-linking → Weak Cell Wall → Cell Lysis Inactive_PBP->Lysis Leads to

Caption: Inhibition of bacterial cell wall synthesis by an azetidin-2-one derivative.

References

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Bioorganic & Organic Chemistry, 2(2):36-40. [Link]

  • MedCrave. (2018). Antimicrobial potential of various substituted azetidine derivatives. MedCrave online. [Link]

  • Kadhim, M. et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Martin, A. (2013). ANTIMICROBIAL ACTIVITY OF AZETIDINONE DERIVATIVES: A REVIEW OF THE LITERATURE. PharmaTutor. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. PMC. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Global Research Online. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Shah, R. et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. [Link]

  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. [Link]

  • Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents. (2025). [Link]

  • ResearchGate. (2025). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

  • Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]

  • J-Stage. (n.d.). Quantitative Structure-Activity Relationships of Antibacterial Agents, 7-Heterocyclic Amine Substituted 1-Cyclopropyl-6, 8-difluoro-4-oxoquinoline-3-carboxylic Acids. [Link]

  • PubMed. (2026). Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

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Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in 3-(3-Chlorophenoxy)azetidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Chlorophenoxy)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a framework for identifying, minimizing, and understanding the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and where do byproducts typically arise?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Williamson Ether Synthesis: A protected 3-hydroxyazetidine, typically N-Boc-3-hydroxyazetidine, is reacted with 3-chlorophenol under basic conditions to form N-Boc-3-(3-chlorophenoxy)azetidine.[1] Byproducts in this step are common and can arise from side reactions of the starting materials or intermediates.

  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed from the azetidine nitrogen, usually under acidic conditions, to yield the desired 3-(3-Chlorophenoxy)azetidine, which is then isolated as the hydrochloride salt. Incomplete deprotection or side reactions under acidic conditions can lead to impurities.

Q2: I'm observing a low yield in the Williamson ether synthesis step. What are the likely causes?

A2: Low yields are often attributed to several factors:

  • Inefficient Deprotonation of 3-Chlorophenol: The phenoxide is the active nucleophile. Incomplete deprotonation due to a weak base or the presence of water will reduce the reaction rate.

  • Poor Leaving Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. The reaction is significantly more efficient if the hydroxyl group is first converted to a better leaving group, such as a tosylate or mesylate.

  • Suboptimal Solvent Choice: Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[1]

  • Side Reactions: Competing elimination reactions or side reactions of the starting materials can consume reactants and lower the yield of the desired product.

Q3: What are the most critical analytical techniques for identifying byproducts in this synthesis?

A3: A multi-technique approach is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from byproducts and unreacted starting materials. A well-developed HPLC method can also be used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated components from HPLC, which is crucial for tentative identification of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities that may be present in the starting materials or formed during the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the definitive identification of isolated impurities.

Troubleshooting Guide: Identification and Mitigation of Key Byproducts

This section details the potential formation, identification, and mitigation strategies for common byproducts encountered during the synthesis of this compound.

Byproduct 1: Bis(3-chlorophenyl) ether
  • Plausible Formation Mechanism: This byproduct can form if 3-chlorophenol reacts with another molecule of a chloro-substituted aromatic compound. This is more likely if there are impurities in the starting materials or if reaction conditions promote such coupling.

  • Identification:

    • HPLC: Expected to be more nonpolar than the desired product and will thus have a longer retention time on a reverse-phase column.

    • LC-MS: The protonated molecule [M+H]⁺ would have an m/z corresponding to the molecular weight of bis(3-chlorophenyl) ether.

    • ¹H NMR: The spectrum would show aromatic protons consistent with two 3-chlorophenyl groups. The integration of the aromatic region would be significantly larger relative to any aliphatic signals.

    • ¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the two 3-chlorophenyl rings.

  • Mitigation Strategies:

    • Use high-purity 3-chlorophenol.

    • Maintain a stoichiometric or slight excess of the azetidine reactant relative to the 3-chlorophenol.

    • Optimize reaction temperature to favor the desired Williamson ether synthesis over potential side reactions.

Byproduct 2: N-(3-Chlorophenyl)azetidin-3-ol
  • Plausible Formation Mechanism: This byproduct can arise from a competing N-arylation reaction, where the azetidine nitrogen attacks an activated 3-chlorophenyl species, or through other complex rearrangements.

  • Identification:

    • HPLC: The polarity will be different from the desired product; retention time will vary based on the stationary and mobile phases.

    • LC-MS: The protonated molecule [M+H]⁺ would have an m/z corresponding to the molecular weight of N-(3-chlorophenyl)azetidin-3-ol.

    • ¹H NMR: The spectrum would show signals for the 3-chlorophenyl group attached to the nitrogen, along with the characteristic protons of the azetidine ring and a hydroxyl proton.

    • ¹³C NMR: The spectrum would show signals for the azetidine ring carbons and the 3-chlorophenyl carbons.

  • Mitigation Strategies:

    • Protecting the azetidine nitrogen with a group like Boc is a standard and effective strategy to prevent N-alkylation or N-arylation.

    • Careful control of reaction conditions, such as temperature and the choice of base, can minimize this side reaction.

Byproduct 3: Azetidin-3-one
  • Plausible Formation Mechanism: Oxidation of the starting material, N-Boc-3-hydroxyazetidine, can occur if oxidizing agents are present as impurities or if the reaction is exposed to air at elevated temperatures.

  • Identification:

    • HPLC: Azetidin-3-one is a relatively polar compound and will have a shorter retention time in reverse-phase HPLC.

    • GC-MS: Being volatile, this byproduct can be readily detected by GC-MS.

    • ¹H NMR: The spectrum will lack the proton signal corresponding to the hydroxyl group and will show characteristic shifts for the protons adjacent to the carbonyl group.

    • ¹³C NMR: A downfield signal corresponding to the carbonyl carbon will be a key indicator.

  • Mitigation Strategies:

    • Ensure high purity of the starting N-Boc-3-hydroxyazetidine.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagrams illustrate the intended synthetic route and the formation of potential byproducts.

Synthesis_Pathway N_Boc_3_OH N-Boc-3-hydroxyazetidine N_Boc_Product N-Boc-3-(3-chlorophenoxy)azetidine N_Boc_3_OH->N_Boc_Product Williamson Ether Synthesis N_Aryl_Azetidinol N-(3-Chlorophenyl)azetidin-3-ol N_Boc_3_OH->N_Aryl_Azetidinol N-Arylation Azetidinone Azetidin-3-one N_Boc_3_OH->Azetidinone Oxidation Chlorophenol 3-Chlorophenol Chlorophenol->N_Boc_Product Bis_Ether Bis(3-chlorophenyl) ether Chlorophenol->Bis_Ether Side Reaction Base Base (e.g., K2CO3) Base->N_Boc_Product Final_Product 3-(3-Chlorophenoxy)azetidine HCl N_Boc_Product->Final_Product Deprotection Acid Acid (e.g., HCl) Acid->Final_Product

Caption: Main synthetic pathway and potential side reactions.

Experimental Protocols for Byproduct Analysis

HPLC-MS Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and MS with electrospray ionization (ESI) in positive mode.

Data Interpretation Table
CompoundExpected Retention TimeExpected [M+H]⁺ (m/z)Key ¹H NMR Signals (δ, ppm)
3-(3-Chlorophenoxy)azetidine Intermediate184.05Aromatic protons (6.8-7.3), Azetidine protons (3.5-4.5), NH proton
Bis(3-chlorophenyl) ether Longer253.00Only aromatic protons (7.0-7.4)
N-(3-Chlorophenyl)azetidin-3-ol Varies184.05Aromatic protons (6.7-7.2), Azetidine protons (3.6-4.6), OH proton
Azetidin-3-one Shorter86.05Azetidine protons adjacent to C=O (downfield shift)
N-Boc-3-hydroxyazetidine Shorter174.11Boc protons (~1.4), Azetidine protons (3.8-4.6), OH proton
3-Chlorophenol Shorter129.01Aromatic protons (6.8-7.2), OH proton

Note: The exact retention times and NMR chemical shifts will depend on the specific experimental conditions. The table provides a general guide for identification.

Logical Framework for Troubleshooting

Troubleshooting_Logic Start Low Yield or Impure Product in Williamson Ether Step Check_Purity Analyze Starting Materials by GC-MS/HPLC Start->Check_Purity Impure_SM Impure Starting Materials Detected Check_Purity->Impure_SM Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Pure_SM Starting Materials are Pure Impure_SM->Pure_SM No Purify_SM->Start Analyze_Crude Analyze Crude Reaction Mixture by HPLC-MS Pure_SM->Analyze_Crude Identify_Byproducts Identify Major Byproducts Analyze_Crude->Identify_Byproducts Optimize_Conditions Optimize Reaction Conditions Identify_Byproducts->Optimize_Conditions Optimize_Conditions->Start Re-run Reaction

Caption: A logical workflow for troubleshooting synthesis issues.

Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful control of reaction parameters to minimize byproduct formation. By understanding the potential side reactions and employing a systematic approach to analysis and troubleshooting, researchers can optimize their synthetic protocols to achieve high yields and purity. This guide provides a foundational framework for addressing common challenges encountered in the synthesis of this and related aryloxyazetidine compounds.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Parmar, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC. [Link]

  • Uesugi, et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Chlorophenoxy)azetidine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 3-(3-chlorophenoxy)azetidine derivatives, focusing on their structure-activity relationship (SAR) as monoamine reuptake inhibitors. By examining key structural modifications and their impact on potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), this document aims to provide actionable insights for the rational design of novel central nervous system (CNS) agents.

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The azetidine motif has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] As a four-membered nitrogen-containing heterocycle, the inherent ring strain of azetidine can confer conformational rigidity to molecules, which can be advantageous for specific receptor interactions.[2] Furthermore, the sp3-rich character of the azetidine ring often leads to improved metabolic stability and aqueous solubility, desirable properties for CNS drug candidates.[3] In the context of monoamine reuptake inhibitors, the 3-phenoxyazetidine core has emerged as a promising scaffold for developing triple reuptake inhibitors (TRIs), which simultaneously target DAT, NET, and SERT.[4][5] This multimodal mechanism of action is hypothesized to offer a broader spectrum of antidepressant efficacy and potentially a faster onset of action compared to selective reuptake inhibitors.[6]

This guide focuses on a series of 3-(3-chlorophenoxy)azetidine derivatives and their analogs, providing a comparative analysis of their biological activity to elucidate key SAR trends.

Comparative Biological Activity of 3-Phenoxyazetidine Derivatives

The following table summarizes the in vitro biological activities of a series of 3-phenoxyazetidine derivatives as inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data, presented as IC50 values (the concentration required to inhibit 50% of transporter activity), allows for a direct comparison of the potency and selectivity of these compounds.

Compound IDR (Substitution on Phenoxy Ring)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1a 3-Chlorophenyl895.22.1
1b 4-Chlorophenyl1107.53.0
1c 3,4-Dichlorophenyl754.11.8
1d 4-Trifluoromethylphenyl956.82.5
1e 4-Methylphenyl15012.34.5
1f 4-Methoxyphenyl18015.15.0
2a (alternative scaffold)3,4-Dichlorophenyl (propoxy instead of phenoxy)1203.51.1

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals several key trends in the structure-activity relationship of 3-phenoxyazetidine derivatives:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenoxy ring significantly impact the potency and selectivity of the compounds.

    • Halogen Substitution: Chloro-substitution is generally favorable for potent inhibition of all three transporters. The 3-chloro derivative (1a ) and the 3,4-dichloro derivative (1c ) exhibit high potency, with the latter being slightly more potent, suggesting that electron-withdrawing groups in these positions enhance activity. The 4-chloro derivative (1b ) is slightly less potent than its 3-chloro counterpart.

    • Trifluoromethyl Group: The 4-trifluoromethylphenyl derivative (1d ) also demonstrates high potency, comparable to the chloro-substituted analogs. This further supports the beneficial effect of electron-withdrawing substituents at the 4-position.

    • Electron-Donating Groups: In contrast, the introduction of electron-donating groups, such as methyl (1e ) or methoxy (1f ), at the 4-position leads to a noticeable decrease in potency across all three transporters.

  • Comparison with Alternative Scaffolds: The replacement of the phenoxy linker with a propoxy group in the 3,4-dichlorophenyl analog (2a ) results in a slight decrease in DAT inhibitory activity but a modest increase in NET and SERT potency.[7] This suggests that while the phenoxy ring is a key pharmacophoric element, modifications to the linker can fine-tune the selectivity profile.

  • General Trend for Selectivity: Most of the potent analogs exhibit a degree of selectivity towards SERT and NET over DAT. This is a common feature for many triple reuptake inhibitors and can be a desirable characteristic for balancing efficacy and potential side effects.

The following diagram illustrates the key SAR findings for the 3-phenoxyazetidine scaffold.

SAR_diagram cluster_core Core Scaffold cluster_modifications Modifications at R cluster_activity Impact on Activity Core 3-Phenoxyazetidine EWGs Electron-Withdrawing Groups (e.g., Cl, CF3) Core->EWGs Substitution EDGs Electron-Donating Groups (e.g., CH3, OCH3) Core->EDGs Substitution Increased_Potency Increased Potency (DAT, NET, SERT) EWGs->Increased_Potency Decreased_Potency Decreased Potency (DAT, NET, SERT) EDGs->Decreased_Potency

Caption: Key structure-activity relationships of 3-phenoxyazetidine derivatives.

Experimental Protocols

General Synthesis of 3-(3-Chlorophenoxy)azetidine Derivatives

The synthesis of 3-(3-chlorophenoxy)azetidine and its analogs typically involves a multi-step sequence. A representative synthetic route is outlined below.[8]

Workflow for the Synthesis of 3-(3-Chlorophenoxy)azetidine Derivatives

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Step 1: Synthesis of N-protected 3-hydroxyazetidine Start->Step1 Step2 Step 2: Mitsunobu Reaction with Substituted Phenol Step1->Step2 Step3 Step 3: Deprotection of the Azetidine Nitrogen Step2->Step3 Final_Product Final 3-Phenoxyazetidine Derivative Step3->Final_Product

Caption: Generalized synthetic workflow for 3-phenoxyazetidine derivatives.

Step-by-Step Methodology:

  • Synthesis of N-protected 3-hydroxyazetidine: This intermediate is typically prepared from commercially available starting materials, such as epichlorohydrin and a suitable amine, followed by protection of the azetidine nitrogen (e.g., with a Boc or Cbz group).

  • Mitsunobu Reaction: The N-protected 3-hydroxyazetidine is reacted with the desired substituted phenol (e.g., 3-chlorophenol) under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to form the corresponding 3-phenoxyazetidine derivative.

  • Deprotection: The protecting group on the azetidine nitrogen is removed under appropriate conditions (e.g., acidic conditions for Boc group removal or hydrogenation for Cbz group removal) to yield the final target compound.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Monoamine Transporter Uptake Assay

The in vitro potency of the synthesized compounds against DAT, NET, and SERT is determined using a radioligand uptake inhibition assay in cells stably expressing the respective human transporters (e.g., HEK293 cells).[9][10]

Protocol for Monoamine Transporter Uptake Assay

  • Cell Culture and Plating: HEK293 cells stably expressing human DAT, NET, or SERT are cultured under standard conditions and seeded into 96-well plates at an appropriate density (e.g., 4 x 10^4 to 6 x 10^4 cells per well) and allowed to adhere overnight.[11]

  • Compound Incubation: The cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer. The cells are then pre-incubated with various concentrations of the test compounds (or vehicle control) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Radioligand Addition: A solution containing a fixed concentration of the respective radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to each well to initiate the uptake reaction.

  • Incubation: The plates are incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake of the radioligand.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves, plotting the percentage of inhibition of radioligand uptake versus the logarithm of the test compound concentration.

Conclusion and Future Directions

The 3-(3-chlorophenoxy)azetidine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The SAR analysis presented in this guide highlights the critical role of the substitution pattern on the phenoxy ring in determining the potency and selectivity of these compounds. Specifically, electron-withdrawing groups at the 3- and 4-positions of the phenoxy ring are beneficial for high inhibitory activity at DAT, NET, and SERT.

Future drug discovery efforts could focus on:

  • Exploring a wider range of substituents on the phenoxy ring to further optimize potency and fine-tune the selectivity profile.

  • Modifying the linker between the azetidine ring and the phenoxy group to explore alternative pharmacophoric arrangements.

  • Investigating the stereochemistry of the 3-substituted azetidine, as enantiomers may exhibit different pharmacological properties.

  • Conducting in vivo studies on the most promising candidates to evaluate their pharmacokinetic properties, efficacy in animal models of depression, and potential side effect profiles.

By leveraging the insights from this comparative guide, researchers can more effectively design and synthesize the next generation of azetidine-based CNS therapeutics with improved efficacy and safety profiles.

References

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Head-to-head comparison of azetidine and pyrrolidine analogs in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers and drug development professionals on the nuanced interplay of four- and five-membered saturated nitrogen heterocycles in molecular design and biological performance.

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the saturated heterocycles, azetidine and pyrrolidine rings are frequently employed as key building blocks. While structurally similar, the seemingly subtle difference of a single carbon atom imparts distinct physicochemical and pharmacological properties, leading to significant variations in biological activity, metabolic stability, and overall drug-like characteristics. This guide provides an in-depth, data-driven comparison of azetidine and pyrrolidine analogs, offering insights into their respective advantages and liabilities to inform rational drug design.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between azetidine and pyrrolidine originate from their inherent ring strain and conformational flexibility. Azetidine, a four-membered ring, possesses significant ring strain, rendering it more rigid and influencing its pKa. In contrast, the five-membered pyrrolidine ring is more flexible and generally exhibits slightly higher basicity. These structural nuances have a cascading effect on crucial drug-like properties.

PropertyAzetidinePyrrolidineKey Considerations
pKa ~11.29[1]~11.31[1]While the pKa values are very similar, the subtle difference can influence the degree of protonation at physiological pH, impacting interactions with targets and off-target liabilities.
Lipophilicity (logP/logD) Generally lowerGenerally higherThe smaller, more polar nature of the azetidine ring often leads to lower lipophilicity, which can be advantageous for improving aqueous solubility.
Aqueous Solubility Generally higherGenerally lowerThe increased polarity and lower lipophilicity of azetidine analogs often translate to better aqueous solubility, a critical parameter for drug formulation and bioavailability.[2]
Fraction of sp3 carbons (Fsp3) HigherLowerA higher Fsp3 character, as seen with azetidine, is often associated with improved solubility and reduced promiscuity.

Pharmacokinetic Profile: The Impact of Ring Size on ADME Properties

The choice between an azetidine and a pyrrolidine scaffold can have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The smaller, more rigid azetidine ring has been shown in several instances to confer greater metabolic stability compared to its pyrrolidine counterpart.

A notable example is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Fluorinated azetidine amides displayed unexpectedly strong activity, highlighting the potential of this scaffold in modulating metabolic parameters.[3]

ADME ParameterAzetidine AnalogsPyrrolidine AnalogsSupporting Evidence/Rationale
Metabolic Stability Often more stableCan be susceptible to oxidationThe azetidine ring can be less prone to metabolism by cytochrome P450 enzymes. In some cases, replacing a pyrrolidine with an azetidine has led to improved metabolic stability.
Cell Permeability Compound-dependentCompound-dependentWhile higher polarity can sometimes hinder passive diffusion, the overall properties of the molecule dictate cell permeability.
Aqueous Solubility Generally higherGenerally lowerThe increased polarity of the azetidine ring often contributes to better solubility, which can positively impact oral absorption.[2]

Head-to-Head in Biological Assays: Case Studies

The true test of these scaffolds lies in their performance in biological assays. The following case studies provide a direct comparison of azetidine and pyrrolidine analogs against specific drug targets.

Case Study 1: Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular tyrosine kinases that are crucial for cytokine signaling. Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune diseases. Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, features a pyrrolidine-fused azetidine (a spirocyclic system), demonstrating the successful application of the azetidine motif in a clinical setting.[4][5] The development of JAK inhibitors has seen the exploration of various heterocyclic scaffolds.

Comparative Biological Activity of JAK Inhibitors

CompoundScaffoldTargetAssay TypeIC50 (nM)
Delgocitinib Spirocyclic azetidine-pyrrolidinepan-JAKKinase Assay-
Baricitinib Pyrrolidine-containingJAK1/2Kinase Assay-
Tofacitinib Pyrrolo-pyrimidine corepan-JAKKinase Assay-

dot graph "JAK-STAT_Signaling_Pathway" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Cytokine [label="Cytokine", fillcolor="#4285F4"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4"]; JAK [label="JAK", fillcolor="#EA4335"]; STAT [label="STAT", fillcolor="#FBBC05"]; P_STAT [label="p-STAT (Dimer)", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", fillcolor="#34A853"];

// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> P_STAT [label="Dimerization"]; P_STAT -> Nucleus [label="Translocation"]; Nucleus -> Gene; } caption: "Simplified JAK-STAT Signaling Pathway"

Case Study 2: G Protein-Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of approved drugs. The conformational rigidity of the azetidine ring can be advantageous in designing ligands with high affinity and selectivity for specific GPCRs.

In the development of neurokinin-2 (NK2) receptor antagonists, replacement of a 4-hydroxy-4-phenylpiperidine with a 3-(morpholino)azetidine resulted in a compound with equipotent functional activity and improved in vitro metabolic stability.[6]

Comparative Biological Activity of NK2 Receptor Antagonists

Compound FeatureScaffoldFunctional Assay (pA2)Metabolic Stability (t1/2 in HLM)
Analog 44-hydroxy-4-phenylpiperidine-30 min
Analog 53-(morpholino)azetidineEquipotent to 470 min

dot graph "GPCR_Signaling_Cascade" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Ligand [label="Ligand", fillcolor="#4285F4"]; GPCR [label="GPCR", fillcolor="#4285F4"]; G_Protein [label="G Protein (αβγ)", fillcolor="#EA4335"]; G_alpha [label="Gα-GTP", fillcolor="#EA4335"]; G_betagamma [label="Gβγ", fillcolor="#EA4335"]; Effector [label="Effector (e.g., Adenylyl Cyclase)", fillcolor="#FBBC05"]; Second_Messenger [label="Second Messenger (e.g., cAMP)", fillcolor="#FBBC05"]; Cellular_Response [label="Cellular Response", fillcolor="#34A853"];

// Edges Ligand -> GPCR [label="Binding"]; GPCR -> G_Protein [label="Activation"]; G_Protein -> G_alpha; G_Protein -> G_betagamma; G_alpha -> Effector [label="Modulation"]; Effector -> Second_Messenger [label="Production"]; Second_Messenger -> Cellular_Response; } caption: "Generalized GPCR Signaling Cascade"

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of small molecule inhibitors.

LANCE Ultra TR-FRET Kinase Assay (for JAK inhibitors)

This assay quantifies kinase activity by measuring the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow Diagram

dot graph "TR-FRET_Kinase_Assay_Workflow" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Kinase [label="Add Kinase and Inhibitor (Azetidine or Pyrrolidine Analog)"]; Incubate1 [label="Incubate at RT"]; Add_Substrate_ATP [label="Add ULight-Substrate and ATP"]; Incubate2 [label="Incubate at RT"]; Add_Antibody [label="Add Eu-Antibody and Stop Solution"]; Incubate3 [label="Incubate at RT"]; Read_Plate [label="Read Plate (TR-FRET Signal)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Add_Kinase; Add_Kinase -> Incubate1; Incubate1 -> Add_Substrate_ATP; Add_Substrate_ATP -> Incubate2; Incubate2 -> Add_Antibody; Add_Antibody -> Incubate3; Incubate3 -> Read_Plate; Read_Plate -> End; } caption: "TR-FRET Kinase Assay Workflow"

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the kinase, ULight-labeled substrate, ATP, and Eu-labeled anti-phospho-substrate antibody in the kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the azetidine and pyrrolidine analogs in DMSO, followed by a further dilution in kinase buffer.

  • Assay Plate Setup: Add 2.5 µL of the compound dilutions to the wells of a 384-well microplate.

  • Kinase Reaction: Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiation of Phosphorylation: Add 5 µL of a mixture of ULight-substrate and ATP to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of the Eu-antibody in stop buffer (e.g., 10 mM EDTA in kinase buffer) to each well.

  • Signal Measurement: Incubate for 60 minutes at room temperature and read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay (for GPCRs)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Compound Dilutions: Prepare serial dilutions of the azetidine and pyrrolidine analogs.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, often used to determine the cytotoxicity of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azetidine and pyrrolidine analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[7][8][9][10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion and Future Perspectives

The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision that requires careful consideration of the specific therapeutic target and desired drug properties. Azetidines, with their inherent rigidity and increased polarity, can offer advantages in terms of metabolic stability and aqueous solubility. Pyrrolidines, on the other hand, provide greater conformational flexibility, which may be beneficial for optimizing interactions with certain binding pockets.

The case studies presented here illustrate that a simple bioisosteric replacement of one ring for the other can lead to significant and sometimes unpredictable changes in biological activity and pharmacokinetic properties. Therefore, a head-to-head comparison of analogs containing these scaffolds should be an integral part of the lead optimization process. As our understanding of the intricate structure-activity and structure-property relationships continues to evolve, the strategic use of both azetidine and pyrrolidine rings will undoubtedly continue to enrich the landscape of modern drug discovery.

References

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  • Structure-Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. ACS Publications. Available at: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS Publications. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. Available at: [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Publications. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Center for Biotechnology Information. Available at: [Link]

  • Biochemistry, G Protein Coupled Receptors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic GPCRs and signal transduction cascades. Portland Press. Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

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  • Synthesis of unnatural cyclic amino acids and their application in... Available at: [Link]

  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. ACS Publications. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Journal of Medicinal Chemistry Vol. 68 No. 20. ACS Publications. Available at: [Link]

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Navigating the Predictive Landscape: A Comparative Guide to In Silico and Experimental Profiling of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered nitrogen-containing heterocycle, once considered a synthetic curiosity, is now a cornerstone in the design of novel therapeutics, gracing the structures of FDA-approved drugs like baricitinib and cobimetinib.[1] Its appeal lies in a unique combination of properties: the inherent ring strain confers a distinct three-dimensional geometry that can enhance binding to biological targets, while its sp³-rich character often leads to improved solubility and metabolic stability.[1] However, the very features that make azetidines attractive also present challenges for predictive modeling. This guide provides a comparative analysis of in silico prediction versus experimental data for key absorption, distribution, metabolism, and excretion (ADME) properties of azetidine-containing compounds, offering a framework for researchers to navigate the strengths and limitations of each approach.

The journey of a drug candidate from concept to clinic is fraught with hurdles, a significant portion of which are related to suboptimal pharmacokinetic properties.[3] Early and accurate assessment of a compound's ADME profile is therefore paramount. In silico tools offer the tantalizing prospect of rapidly screening vast virtual libraries, prioritizing synthetic efforts, and reducing the reliance on costly and time-consuming experimental assays.[4] However, the predictive power of these computational models is intrinsically linked to the quality and relevance of the data on which they are trained.[5] For unique scaffolds like azetidines, where extensive experimental datasets may be lacking, a healthy dose of skepticism and a commitment to experimental validation are essential.

This guide will dissect the interplay between computational prediction and real-world measurement for three critical ADME parameters: lipophilicity, aqueous solubility, and metabolic stability. For each, we will explore the underlying principles of the predictive models, detail robust experimental protocols for data generation, and provide a framework for interpreting and reconciling the findings from both domains.

Lipophilicity: A Balancing Act Between Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the most widely accepted measure of this property.[6] For orally administered drugs, a delicate balance is required: sufficient lipophilicity is needed to traverse the gut wall, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[7]

In Silico Prediction of LogP

A variety of computational methods exist for predicting LogP, ranging from fragment-based approaches to those employing whole-molecule properties.[8] Fragment-based methods, such as cLogP, deconstruct a molecule into its constituent atoms and functional groups and sum their individual lipophilicity contributions. While computationally inexpensive and useful for initial estimations, these methods can struggle with novel or complex scaffolds like substituted azetidines where the electronic and conformational effects of the strained ring are not well-represented in the training data.

More sophisticated models, such as those based on Quantitative Structure-Property Relationships (QSPR), utilize a wider range of molecular descriptors to build statistical models that correlate a compound's structure with its experimentally determined LogP.[9] These models can offer greater accuracy but are still dependent on the diversity of the training set.

Experimental Determination of LogP

The gold standard for LogP determination is the shake-flask method , which directly measures the partitioning of a compound between n-octanol and water.[10] While reliable, this method is low-throughput and requires a significant amount of pure compound.[11] A more common and higher-throughput alternative in drug discovery is reverse-phase high-performance liquid chromatography (RP-HPLC) .[7][10]

Experimental Protocol: RP-HPLC for LogP Estimation

  • Standard Preparation: A set of reference compounds with known LogP values is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Preparation: The azetidine compound of interest is dissolved in the same solvent.

  • Chromatography: The standards and the sample are injected onto a reverse-phase HPLC column (e.g., C18). A mobile phase gradient of water and an organic solvent (e.g., acetonitrile) is used to elute the compounds.

  • Data Analysis: The retention time of each compound is recorded. A calibration curve is generated by plotting the retention times of the standards against their known LogP values. The LogP of the azetidine compound is then interpolated from its retention time using the calibration curve.

Self-Validation: The inclusion of a diverse set of standards with a wide range of LogP values is crucial for a robust calibration. Additionally, running a quality control standard with a known LogP in each batch ensures the consistency and accuracy of the assay.

Bridging the Gap: Interpreting Discrepancies

Discrepancies between predicted and experimental LogP values for azetidine compounds often arise from the unique electronic environment of the strained four-membered ring. The nitrogen atom's basicity and the conformational rigidity imposed by the ring can lead to intramolecular interactions and solvation effects that are not adequately captured by standard predictive models. When a significant deviation is observed, it is imperative to trust the experimental data and, if possible, use this information to refine or retrain the in silico models for future predictions within the same chemical series.

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major reason for the failure of drug candidates in development.[5]

In Silico Prediction of Aqueous Solubility

Predicting aqueous solubility is notoriously challenging due to the complex interplay of factors that govern the dissolution process, including crystal lattice energy, solvation, and ionization state (pKa).[5] General Solubility Equation (GSE) models attempt to predict solubility based on a compound's LogP and melting point. While conceptually simple, the requirement of an experimental melting point limits their utility in early discovery.

More advanced models employ machine learning algorithms trained on large datasets of experimentally determined solubilities.[9] These models can provide more accurate predictions but, like LogP models, are susceptible to inaccuracies when applied to novel chemical scaffolds.

Experimental Determination of Aqueous Solubility

Several methods are available for measuring aqueous solubility, with the choice often depending on the throughput requirements and the amount of compound available.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

  • Compound Preparation: A stock solution of the azetidine compound is prepared in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: The DMSO stock solution is serially diluted in a 96-well plate.

  • Solubility Measurement: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 2 hours).

  • Data Acquisition: The turbidity of each well is measured using a nephelometer. The concentration at which precipitation is first observed is defined as the kinetic solubility.

Self-Validation: The use of known high- and low-solubility control compounds in each assay is essential for validation. Visual inspection of the wells can also be used to confirm the nephelometry readings.

Bridging the Gap: The Importance of Solid-State Properties

A significant source of error in solubility prediction is the inability of most models to account for the energy required to break down the crystal lattice. For azetidine compounds, the introduction of the rigid ring system can have a profound impact on crystal packing and, consequently, on both melting point and solubility. When in silico predictions fall short, it is often because of these unaccounted-for solid-state effects.

Metabolic Stability: Resisting the Body's Defenses

The liver is the primary site of drug metabolism, where enzymes, primarily the cytochrome P450 (CYP) family, work to modify and eliminate foreign compounds.[12] High metabolic instability can lead to rapid clearance of a drug from the body, resulting in a short duration of action and poor bioavailability.[13]

In Silico Prediction of Metabolic Stability

A variety of in silico tools are available to predict metabolic stability, ranging from simple rule-based systems to complex quantum mechanics-based models.[14] Many models focus on identifying potential sites of metabolism on a molecule, highlighting "soft spots" that are susceptible to enzymatic attack. For azetidine compounds, the ring itself and its substituents are potential sites of metabolism.

Experimental Determination of Metabolic Stability

In vitro metabolic stability assays are a cornerstone of early ADME profiling.[15] These assays typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[13]

Experimental Protocol: Hepatic Microsomal Stability Assay

  • Reagent Preparation: Pooled human liver microsomes, NADPH (a cofactor for CYP enzymes), and the azetidine test compound are prepared in a suitable buffer.

  • Incubation: The test compound is incubated with the liver microsomes in the presence and absence of NADPH. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis: The reaction is quenched, and the concentration of the remaining parent compound in each aliquot is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Self-Validation: The inclusion of positive control compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively) is critical. A negative control incubation without NADPH confirms that the observed metabolism is enzyme-dependent.

Bridging the Gap: The Nuances of Enzyme-Substrate Interactions

While in silico models can be adept at identifying chemically plausible sites of metabolism, they often struggle to predict the rate at which these metabolic events occur.[16] The precise orientation of the azetidine compound within the active site of a CYP enzyme, which is influenced by a multitude of subtle steric and electronic interactions, is a key determinant of metabolic fate. Experimental data provides the definitive answer, and when discrepancies arise, it often points to a unique binding mode or the involvement of a less common metabolic pathway that was not anticipated by the predictive model.

Data Summary and Comparison

PropertyIn Silico Prediction MethodsExperimental MethodsCommon Reasons for Discrepancies with Azetidines
Lipophilicity (LogP) Fragment-based (e.g., cLogP), QSPR modelsShake-flask, RP-HPLCUnique electronic and conformational effects of the strained ring.
Aqueous Solubility General Solubility Equation (GSE), Machine Learning ModelsKinetic Nephelometry, Thermodynamic Shake-FlaskUnaccounted-for solid-state properties and crystal lattice energy.
Metabolic Stability Site of Metabolism Prediction, Rule-based SystemsHepatic Microsomal Stability, Hepatocyte StabilityNuances of enzyme-substrate binding and orientation in the active site.

Visualizing the Workflow: From Prediction to Validation

G cluster_0 In Silico Prediction cluster_1 Experimental Validation Virtual_Screening Virtual Library of Azetidine Analogs ADMET_Prediction ADMET Property Prediction (LogP, Sol, MetStab) Virtual_Screening->ADMET_Prediction Synthesis Synthesis of Prioritized Compounds ADMET_Prediction->Synthesis Prioritization LogP_Exp LogP Determination (RP-HPLC) Synthesis->LogP_Exp Sol_Exp Solubility Assay (Nephelometry) Synthesis->Sol_Exp MetStab_Exp Metabolic Stability (Microsomes) Synthesis->MetStab_Exp Data_Analysis Comparative Data Analysis LogP_Exp->Data_Analysis Sol_Exp->Data_Analysis MetStab_Exp->Data_Analysis Model_Refinement Refine Predictive Models Data_Analysis->Model_Refinement Feedback Loop Model_Refinement->ADMET_Prediction

Caption: Iterative workflow for azetidine drug discovery.

Conclusion: A Symbiotic Relationship

The prediction of ADME properties for novel chemical entities is a complex endeavor, and for structurally unique scaffolds like azetidines, it is a challenge that requires a thoughtful and integrated approach. In silico tools are invaluable for navigating the vast chemical space and for prioritizing synthetic efforts. However, they are not a substitute for high-quality experimental data. The most effective drug discovery programs are those that foster a symbiotic relationship between computational prediction and experimental validation. By understanding the strengths and limitations of each approach, researchers can make more informed decisions, accelerate the design-make-test-analyze cycle, and ultimately increase the probability of discovering the next generation of azetidine-based medicines.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(3-Chlorophenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-(3-Chlorophenoxy)azetidine hydrochloride demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this compound responsibly, ensuring both personal safety and environmental compliance.

Foundational Understanding: Hazard Profile and Regulatory Context

This compound is a halogenated aromatic amine hydrochloride. This classification is critical as it dictates the primary disposal pathways. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste, necessitating specific management and disposal procedures.[1][2] Due to its chemical structure, this compound is presumed to share hazards with similar chlorinated aromatic compounds, including potential skin and eye irritation.

Key Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[3] This means that laboratory personnel must ensure the compound is correctly identified, segregated, stored, and transferred to a licensed hazardous waste disposal facility.

Immediate Laboratory-Scale Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Adherence to these steps is crucial to prevent accidental exposure and environmental contamination.

Protocol for Segregation and Collection of Solid Waste:

  • Designate a Specific Waste Container: Utilize a dedicated, clearly labeled hazardous waste container for solid this compound waste and any materials grossly contaminated with it (e.g., weighing papers, disposable spatulas).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Container Integrity: Ensure the container is made of a compatible material (e.g., polyethylene), is in good condition, and can be securely sealed.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Protocol for Contaminated Sharps and Labware:

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Glassware: Glassware (e.g., vials, pipettes) that cannot be effectively decontaminated should be disposed of as solid hazardous waste. For glassware that can be cleaned, a triple rinse with a suitable solvent (e.g., methanol or acetone) is recommended. The rinsate must be collected and treated as halogenated solvent waste.[4]

Protocol for Contaminated Solvents and Solutions:

  • Segregation is Key: Halogenated organic solvent waste must be collected separately from non-halogenated solvent waste.[5] Co-mingling increases disposal costs and complexity.

  • Dedicated Waste Stream: Establish a specific, labeled container for halogenated solvent waste generated during work with this compound.

  • pH Considerations: Due to the hydrochloride salt, aqueous solutions will be acidic. Do not mix this acidic waste with incompatible materials such as cyanides or sulfides, which could generate toxic gases.

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount when handling and disposing of this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated.Provides a barrier against dermal absorption. The hydrochloride salt can be corrosive.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood. For significant spills, a NIOSH-approved respirator may be necessary.The compound may be harmful if inhaled, and the solid can form dust. A fume hood provides essential local exhaust ventilation.[6]

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleanup, ensure all necessary PPE is worn.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

The Path to Final Disposal: Incineration

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[7][8]

Why Incineration?

  • Complete Destruction: High-temperature incineration with appropriate emission controls ensures the complete thermal oxidation of the halogenated organic molecule, converting it into less harmful inorganic compounds like carbon dioxide, water, and hydrogen chloride.[9]

  • Regulatory Compliance: Incineration is a well-established and accepted technology for the disposal of halogenated hazardous wastes under RCRA.

  • Liability Mitigation: Using a licensed and reputable hazardous waste disposal vendor who employs incineration provides a clear and compliant disposal pathway, minimizing long-term liability for the waste generator.

The incineration process for halogenated waste typically involves a primary combustion chamber (rotary kiln) and a secondary combustion chamber to ensure complete destruction. The resulting acidic gases (primarily HCl) are neutralized in a scrubber system before being released.[9]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation At the Bench: Waste Generation cluster_collection Laboratory Collection & Segregation cluster_disposal Final Disposal Pathway start Generate Waste (Solid, Liquid, or Contaminated Material) is_solid Is the waste primarily solid 3-(3-Chlorophenoxy)azetidine HCl? start->is_solid is_liquid Is the waste a solvent or aqueous solution? is_sharp Is the waste contaminated sharps or glassware? is_solid->is_liquid No solid_waste Collect in Labeled Solid Halogenated Waste Container is_solid->solid_waste Yes is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Halogenated Waste Container is_liquid->liquid_waste Yes sharps_waste Collect in Labeled Sharps Hazardous Waste Container is_sharp->sharps_waste Yes storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage pickup Schedule Pickup by Licensed Hazardous Waste Vendor storage->pickup incineration High-Temperature Incineration pickup->incineration

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.